HSGN-218
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H8Cl2F3N3O2S |
|---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C16H8Cl2F3N3O2S/c17-10-5-9(6-11(18)7-10)14-23-24-15(26-14)22-13(25)8-1-3-12(4-2-8)27-16(19,20)21/h1-7H,(H,22,24,25) |
InChI Key |
YNSLXRYEPGHGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HSGN-218 Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostridioides difficile infection (CDI) remains a significant public health threat, necessitating the development of novel therapeutics. HSGN-218, a halogenated N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide, has emerged as an ultrapotent inhibitor of C. difficile growth.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. While the precise molecular interactions within C. difficile are still under investigation, studies on the broader class of N-(1,3,4-oxadiazol-2-yl)benzamides and related compounds suggest a multi-targeted approach. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the proposed mechanisms and workflows.
Core Mechanism of Action: A Multi-Targeting Hypothesis
Initial hypotheses suggested that this compound, belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, might inhibit the biosynthesis of lipoteichoic acid (LTA), a crucial component of the Gram-positive bacterial cell wall.[5][6] However, recent comparative studies have revealed that while some compounds in this class act via LTA synthesis inhibition, this compound and its close analogs likely employ a different, multi-pronged strategy. Research in Staphylococcus aureus indicates that this compound does not inhibit LTA biosynthesis but rather disrupts several other essential cellular processes.[7] Extrapolating from these findings, the proposed mechanism of action of this compound against C. difficile involves:
-
Disruption of Menaquinone Biosynthesis: Menaquinones are vital for the bacterial electron transport chain and anaerobic respiration. By interfering with their synthesis, this compound could cripple the energy metabolism of C. difficile.
-
Bacterial Membrane Depolarization: The compound may directly interact with the cell membrane, causing depolarization. This would disrupt the proton motive force, leading to a cascade of detrimental effects, including impaired nutrient transport and ATP synthesis.
-
Dysregulation of Siderophore Biosynthesis and Heme Regulation: Iron is an essential nutrient for bacterial growth and virulence. This compound appears to interfere with iron acquisition mechanisms like siderophore synthesis and heme regulation, effectively starving the bacteria of this critical element.[7]
These multifaceted effects culminate in the potent bactericidal activity observed against C. difficile.
Signaling Pathway and Logic Diagram
Caption: Proposed multi-target mechanism of action of this compound against C. difficile.
Quantitative Data
This compound demonstrates exceptional potency against a range of C. difficile clinical isolates, significantly surpassing the activity of current standard-of-care antibiotics like vancomycin.
Table 1: In Vitro Activity of this compound and Comparator Agents against C. difficile
| Compound | MIC Range (µg/mL) | MIC Range (µM) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 |
| Vancomycin | 0.25 - 1 | 0.2 - 0.7 |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 |
| Data compiled from reference[1]. |
Table 2: In Vitro Activity of this compound against Gut Microbiota
| Bacterial Species | MIC (µg/mL) | MIC (µM) |
| Lactobacillus spp. | 16 | 36.8 |
| Bacteroides spp. | 1 - 2 | 2.3 - 4.6 |
| Data compiled from reference[1]. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology: The agar dilution method is commonly employed for anaerobic bacteria like C. difficile.
-
Preparation of Antimicrobial Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration. Serial two-fold dilutions are then made to create a range of concentrations.
-
Preparation of Agar Plates: Molten Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is cooled to 50°C. The different concentrations of this compound are added to the molten agar to achieve the final desired concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: C. difficile strains are grown on supplemented Brucella agar for 24-48 hours in an anaerobic chamber. Colonies are suspended in pre-reduced Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated at 37°C for 48 hours in an anaerobic environment.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Cytotoxicity Assay in Caco-2 Cells
Objective: To assess the toxicity of this compound against a human intestinal epithelial cell line.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and allowed to form a confluent monolayer.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Mouse Model of C. difficile Infection
Objective: To evaluate the in vivo efficacy of this compound in treating and preventing the recurrence of CDI.
Methodology: A well-established mouse model of CDI is utilized.
-
Induction of Susceptibility: Mice are treated with a cocktail of antibiotics (e.g., cefoperazone) in their drinking water for several days to disrupt their native gut microbiota.
-
Infection: Following the antibiotic pre-treatment, mice are challenged with C. difficile spores via oral gavage.
-
Treatment: A predetermined period after infection, mice are treated with this compound, a comparator drug (e.g., vancomycin), or a vehicle control, typically administered via oral gavage.
-
Monitoring: Mice are monitored daily for signs of CDI, including weight loss, diarrhea, and mortality.
-
Recurrence Assessment: After the initial treatment period, mice are observed for a further period to assess for the recurrence of CDI symptoms.
-
Endpoint Analysis: At the end of the study, cecal contents can be collected for C. difficile enumeration and toxin analysis. Tissues can also be collected for histopathological examination.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a highly promising therapeutic candidate for the treatment of CDI, exhibiting ultrapotent in vitro activity and efficacy in a preclinical model of infection. The proposed multi-target mechanism of action, involving the disruption of menaquinone biosynthesis, membrane depolarization, and interference with iron acquisition, provides a plausible explanation for its potent bactericidal effects. Further research is warranted to definitively elucidate the specific molecular targets of this compound within C. difficile. A deeper understanding of its mechanism will be invaluable for its continued clinical development and for the design of next-generation antibiotics against this formidable pathogen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Mouse Model of Mild Clostridioides difficile Infection for the Characterization of Natural Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
HSGN-218: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
HSGN-218, a novel trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide, has emerged as a highly potent agent against Clostridioides difficile, the leading cause of healthcare-associated infections in the United States.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Structure and Potency
This compound, chemically identified as N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide, is a testament to the significant enhancement of drug potency through halogen substitution.[1][3] The development of this compound has highlighted the critical role of specific chemical moieties in its remarkable antibacterial activity.[1][4]
Quantitative Analysis of Antibacterial Activity
The in vitro potency of this compound has been rigorously evaluated against a panel of clinically relevant bacterial strains. The data, summarized below, demonstrates its exceptional activity against C. difficile and other key pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Clostridioides difficile Clinical Isolates [1]
| Compound | MIC Range (μg/mL) | MIC Range (μM) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 |
| Vancomycin | 0.25 - 1 | 0.2 - 0.7 |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 |
Table 2: MICs of this compound against Vancomycin-Resistant Enterococci (VRE) and Escherichia coli [1]
| Organism | Strain | MIC (μg/mL) | MIC (μM) |
| VRE (clinical isolates) | - | 0.06 - 0.125 | 0.14 - 0.29 |
| E. coli | BW25113 (wild-type) | Inactive | Inactive |
| E. coli | JW55031 (AcrAB-TolC deficient) | 4 | 9.2 |
The data clearly indicates that this compound is significantly more potent than vancomycin and metronidazole against C. difficile.[1] Its activity against VRE is also noteworthy.[1] The lack of activity against wild-type E. coli and moderate activity against an efflux pump-deficient strain suggest that this compound may be a substrate for the AcrAB-TolC efflux pump in Gram-negative bacteria.[1]
Structure-Activity Relationship (SAR) Insights
The potent activity of this compound is attributed to specific structural features, with halogen substitutions playing a pivotal role. The SAR can be logically outlined as a progression from a core scaffold to the highly optimized lead compound.
Experimental Protocols
The evaluation of this compound involved a series of key experiments to determine its antibacterial profile, safety, and in vivo efficacy.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method was employed to determine the MIC values of this compound against various bacterial strains. This workflow is crucial for quantifying the in vitro potency of the compound.
In Vivo Efficacy in a Mouse Model of C. difficile Infection
To assess its therapeutic potential, this compound was evaluated in a mouse model of C. difficile infection (CDI), where it demonstrated the ability to protect against disease recurrence.[1]
Cytotoxicity and Permeability Assays
This compound was found to be non-toxic to mammalian colon cells, indicating a favorable safety profile.[1][3] Furthermore, bi-directional Caco-2 permeability assays revealed that the compound is gut restrictive, which is a desirable characteristic for a drug targeting a gastrointestinal pathogen like C. difficile as it minimizes systemic exposure and potential side effects.[1]
Proposed Signaling Pathway Interaction
While the precise molecular target of this compound is not yet fully elucidated, its potent bactericidal activity against C. difficile suggests interference with a critical cellular process. The following diagram illustrates a hypothetical pathway of action, from administration to therapeutic effect.
Conclusion
This compound represents a significant advancement in the search for new treatments for C. difficile infections. Its ultrapotent activity, favorable safety profile, and efficacy in preventing recurrence in preclinical models make it a promising clinical candidate.[1][2][4] The structure-activity relationship studies underscore the power of strategic chemical modifications, particularly halogenation, in optimizing antibacterial potency. Further investigation into its precise molecular mechanism of action will be crucial for the future development of this and related compounds.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
The Pivotal Role of the Trifluoromethylthio Functional Group in the Potent Anti-Clostridioides difficile Agent HSGN-218
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-218 is a novel N-(1,3,4-oxadiazol-2-yl)benzamide derivative demonstrating extraordinary potency against Clostridioides difficile, a leading cause of healthcare-associated infections. A critical component of its molecular architecture is the 4-(trifluoromethylthio)phenyl moiety. This technical guide delves into the profound importance of the trifluoromethylthio (SCF3) functional group to the biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. The evidence presented underscores the strategic value of the SCF3 group in modern antibacterial drug design, highlighting its influence on target engagement, cellular permeability, and metabolic stability.
Introduction: The Trifluoromethylthio Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention due to its unique electronic and steric properties. It is one of the most lipophilic functional groups, a characteristic that can significantly enhance a molecule's ability to traverse cellular membranes, including the blood-brain barrier.[1][2] This increased lipophilicity can lead to improved bioavailability of drug candidates.[2]
Furthermore, the SCF3 group is a strong electron-withdrawing group, which can enhance the metabolic stability of a compound by shielding it from oxidative metabolism.[1] These properties collectively contribute to improved pharmacokinetic profiles, making the trifluoromethylthio group a valuable tool in the development of novel therapeutics.[1] This guide will focus on the indispensable role of this functional group in the context of the ultrapotent anti-C. difficile agent, this compound.
This compound: A Potent Agent Against Clostridioides difficile
Clostridioides difficile infection (CDI) is a major public health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[3] this compound has emerged as a promising candidate, exhibiting exceptional activity against a range of C. difficile clinical isolates, in many cases surpassing the potency of the current standard-of-care antibiotic, vancomycin.[4][5] The principal antimicrobial potential of this compound is largely attributed to the presence of the (trifluoromethylthio)phenyl group.[4]
Quantitative Analysis of Antimicrobial Activity
The remarkable potency of this compound is evident from its low minimum inhibitory concentrations (MICs) against various bacterial strains. The following tables summarize the quantitative data, highlighting the superior activity of this compound.
Table 1: In Vitro Activity of this compound Against C. difficile Clinical Isolates
| Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| C. difficile ATCC BAA 1801 | 0.003 | 0.5 |
| Clinical Isolate 1 | 0.007 | 1 |
| Clinical Isolate 2 | 0.015 | 0.5 |
| Clinical Isolate 3 | 0.03 | 1 |
Table 2: Activity of this compound Against Other Relevant Bacterial Species
| Organism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Vancomycin-Resistant Enterococcus (VRE) | 0.06 - 0.125 | > 32 |
| Escherichia coli (Wild-Type) | Inactive | Inactive |
| Lactobacillus spp. | 16 | ≤1 - 2 |
| Bacteroides spp. | 1 - 2 | 32 - 64 |
Structure-Activity Relationship (SAR) Studies
SAR studies of N-(1,3,4-oxadiazol-2-yl)benzamides have consistently demonstrated that the 4-(trifluoromethylthio)phenyl group is vital for optimal antibacterial activity.[6] While a direct analog of this compound lacking the SCF3 group is not available in the cited literature, comparisons with other derivatives underscore the importance of this moiety. For instance, analogs with methylthio (SCH3) or difluoromethylthio (SCHF2) groups exhibit significantly lower potency against Gram-positive bacteria compared to their trifluoromethylthio counterparts.[6] This suggests that the high electronegativity and specific steric profile of the SCF3 group are crucial for potent activity.
Proposed Mechanisms of Action
Recent studies indicate that this compound and related N-(1,3,4-oxadiazol-2-yl)benzamides are multi-targeting antibiotics. The trifluoromethylthio group likely plays a key role in the interaction with these targets.
Disruption of Menaquinone Biosynthesis
One of the proposed mechanisms of action is the inhibition of menaquinone (Vitamin K2) biosynthesis, an essential pathway for cellular respiration in many bacteria. By inhibiting this pathway, this compound disrupts the electron transport chain, leading to a collapse in cellular energy production and ultimately, bacterial cell death.
Caption: Inhibition of the menaquinone biosynthesis pathway by this compound.
Depolarization of the Bacterial Membrane
This compound has also been shown to depolarize the bacterial membrane. This disruption of the membrane potential gradients that are essential for various cellular processes, including ATP synthesis and nutrient transport, contributes to its bactericidal effect. The lipophilic nature of the trifluoromethylthio group is likely crucial for the molecule's ability to insert into and disrupt the bacterial membrane.
Caption: this compound induces bacterial membrane depolarization.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key experiments used to evaluate its activity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediates, 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine and 4-(trifluoromethylthio)benzoic acid, followed by an amide coupling reaction.
Caption: Synthetic workflow for the preparation of this compound.
Step 1: Synthesis of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine
-
A mixture of 3,5-dichlorobenzaldehyde (1 equivalent), semicarbazide hydrochloride (1.2 equivalents), and sodium acetate (1.5 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the resulting precipitate (semicarbazone) is collected by filtration and washed with cold ethanol.
-
The dried semicarbazone is then suspended in a suitable solvent (e.g., acetic acid) and treated with a cyclizing agent such as bromine or an electrochemical oxidation method is employed.
-
The reaction is stirred at room temperature until completion, and the product, 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine, is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 4-(trifluoromethylthio)benzoic acid
-
4-Chlorobenzonitrile is reacted with a source of trifluoromethylthiolate, such as trifluoromethanethiolate salts, in a suitable solvent like DMF or DMSO.
-
The resulting 4-(trifluoromethylthio)benzonitrile is then hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidic workup.
-
The crude 4-(trifluoromethylthio)benzoic acid is purified by recrystallization.
Step 3: Amide Coupling to form this compound
-
To a solution of 4-(trifluoromethylthio)benzoic acid (1 equivalent) in an anhydrous solvent such as DMF, a coupling agent like BOP reagent (2.7 equivalents) and a base such as diisopropylethylamine (DIPEA) are added.
-
5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine (1 equivalent) is then added to the mixture.
-
The reaction is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (hexanes:ethyl acetate gradient) to yield this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
A twofold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., C. difficile at a final concentration of 5 x 10^5 CFU/mL).
-
The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay
-
Human colorectal adenocarcinoma cells (Caco-2) are seeded in a 96-well plate and grown to confluence.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.
-
The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated.
Caco-2 Permeability Assay
-
Caco-2 cells are grown on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal epithelial barrier.
-
This compound is added to either the apical (top) or basolateral (bottom) chamber of the support.
-
Samples are taken from the opposite chamber at various time points.
-
The concentration of this compound in the samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).
In Vivo Efficacy in a Mouse Model of CDI
-
Mice are pre-treated with a cocktail of antibiotics to disrupt their normal gut microbiota, making them susceptible to C. difficile infection.
-
The mice are then challenged with C. difficile spores.
-
Following infection, the mice are treated with this compound, a vehicle control, or a comparator antibiotic (e.g., vancomycin).
-
The animals are monitored for clinical signs of disease (e.g., weight loss, diarrhea) and survival.
Conclusion
The trifluoromethylthio functional group is of paramount importance to the exceptional anti-Clostridioides difficile activity of this compound. Its contribution to the molecule's high potency is multifaceted, influencing its lipophilicity, metabolic stability, and interaction with multiple bacterial targets. The data and experimental protocols presented in this guide provide a comprehensive overview for researchers in the field of antibacterial drug discovery. The success of this compound underscores the value of strategic incorporation of the SCF3 group in the design of novel therapeutics to combat challenging infectious diseases. Further elucidation of its precise molecular interactions will undoubtedly pave the way for the development of the next generation of potent antimicrobial agents.
References
- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101691347A - Preparation process of 4-(Trifluoromethylthio)benzoyl chloride - Google Patents [patents.google.com]
- 4. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Substitution Effects on HSGN-218 Potency: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HSGN-218, a novel antibacterial agent, with a specific focus on the profound impact of halogen substitutions on its potency against Clostridioides difficile. This document details the quantitative potency data, experimental methodologies, and the proposed multi-target mechanism of action for this promising class of compounds.
Executive Summary
This compound, a trifluoromethylthio containing N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide, has emerged as an ultrapotent inhibitor of Clostridioides difficile growth. Medicinal chemistry efforts have demonstrated that the strategic placement of halogen atoms on the phenyl ring of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold dramatically enhances its antibacterial activity. The 3,5-dichloro substitution pattern of this compound was found to be optimal, resulting in minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against clinical isolates of C. difficile.[1][2][3][4][5] This represents a significant improvement in potency compared to both the parent compounds and clinically used antibiotics such as vancomycin.[1][6] Further studies have revealed that this compound and its analogs operate through a multi-target mechanism, disrupting several essential bacterial processes, including menaquinone biosynthesis, DNA replication, and membrane integrity. This polypharmacological profile may contribute to its high potency and a lower propensity for developing bacterial resistance.
Quantitative Data: Halogen Substitution and Potency
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its analogs against C. difficile ATCC BAA 1801, highlighting the critical role of halogen substitution in determining antibacterial potency.
Table 1: Effect of Mono-Halogen Substitution on Potency [1]
| Compound | Substitution (X) | Position | MIC (µg/mL) | MIC (µM) |
| 3 | Cl | ortho | 4 | 10.0 |
| 5 | Cl | meta | 0.03 | 0.08 |
| 9 | Cl | para | 2 | 5.0 |
Table 2: Effect of Di-Halogen Substitution on Potency [1]
| Compound | Substitution | Position | MIC (µg/mL) | MIC (µM) |
| 14 | Cl, Cl | 2,4-dichloro | 0.06 | 0.14 |
| 15 (this compound) | Cl, Cl | 3,5-dichloro | 0.007 | 0.016 |
Table 3: Comparative Potency of this compound against C. difficile Clinical Isolates [1][6]
| Organism (C. difficile Clinical Isolate) | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Fidaxomicin MIC (µg/mL) |
| Isolate 1 | 0.003 | 0.5 | 0.125 | 0.015 |
| Isolate 2 | 0.015 | 1 | 0.25 | 0.03 |
| Isolate 3 | 0.03 | 0.25 | 0.25 | 0.06 |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the synthesis and evaluation of this compound and its analogs.
Chemical Synthesis of this compound Analogs
The synthesis of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is a multi-step process. The general workflow is outlined below.[1]
Protocol:
-
Semicarbazone Formation: A substituted benzaldehyde is reacted with semicarbazide and sodium acetate to yield the corresponding semicarbazone.
-
Oxadiazole Ring Formation: The semicarbazone undergoes oxidative cyclization using bromine and sodium acetate to form the 5-substituted-1,3,4-oxadiazol-2-amine.
-
Amide Coupling: The resulting 2-amino-1,3,4-oxadiazole is then coupled with a substituted benzoic acid (e.g., 4-((trifluoromethyl)thio)benzoic acid) to form the final N-(1,3,4-oxadiazol-2-yl)benzamide product, such as this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial potency of the compounds was determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial Culture: C. difficile strains are grown under anaerobic conditions in supplemented brain heart infusion (BHI) broth.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in BHI broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates are incubated anaerobically at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Vancomycin, metronidazole, and fidaxomicin are typically used as positive controls.
Mammalian Cell Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity towards mammalian cells is evaluated.
Protocol:
-
Cell Culture: Human colorectal adenocarcinoma cells (e.g., Caco-2) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of compound that reduces cell viability by 50%, is calculated from the dose-response curves.
Proposed Mechanism of Action
Recent studies on this compound and related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicate that these compounds do not have a single target but rather disrupt multiple essential cellular processes in bacteria. This polypharmacological profile likely contributes to their potent bactericidal activity.
The proposed multi-target mechanism of action includes:
-
Membrane Depolarization: The compounds can disrupt the bacterial cell membrane potential, leading to a loss of membrane integrity and subsequent cell death.
-
Inhibition of Menaquinone Biosynthesis: Menaquinone is a vital component of the bacterial electron transport chain. Inhibition of its synthesis disrupts cellular respiration and energy production.
-
Disruption of DNA Replication Machinery: Key proteins involved in DNA replication, such as DnaX (a subunit of DNA polymerase III) and Pol IIIC, have been identified as potential targets.
-
Interference with Essential Regulatory Proteins: The compounds have been shown to affect the function of other critical proteins like BirA (biotin protein ligase), LexA (a transcriptional repressor involved in the SOS response), and DnaC (a DNA helicase loader).
-
Iron Homeostasis Dysregulation: The regulation of siderophore biosynthesis and heme is also affected, suggesting that the compounds induce a state of iron starvation, which is detrimental to bacterial survival.[1][2][7]
Conclusion
The strategic application of halogen atoms, particularly the 3,5-dichloro substitution pattern found in this compound, is a highly effective strategy for enhancing the potency of N-(1,3,4-oxadiazol-2-yl)benzamide-based antibacterial agents against C. difficile. The resulting compound, this compound, demonstrates ultrapotent activity that surpasses current clinical options. Its multi-target mechanism of action, which disrupts several key bacterial pathways simultaneously, makes it a compelling lead candidate for the development of new therapeutics to combat C. difficile infections and potentially mitigate the development of resistance. Further investigation into the precise molecular interactions at each of its proposed targets will be crucial for the future optimization of this promising chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of HSGN-218 in Clostridioides difficile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
Clostridioides difficile infection (CDI) presents a significant and urgent threat to public health, exacerbated by the limitations of current antibiotic therapies which are associated with high rates of recurrence.[1][2][3] HSGN-218 has emerged as a promising, ultrapotent small molecule inhibitor of C. difficile growth. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its target identification. While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, this document synthesizes the existing data on its activity, potential mechanism of action, and the experimental methodologies used in its initial characterization.
Introduction to this compound
This compound, chemically identified as N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide, is a novel compound that has demonstrated exceptional potency against a range of clinical isolates of C. difficile.[1] It belongs to a class of trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamides.[1][2][4] The development of this compound was the result of strategic halogen substitutions, which led to a dramatic enhancement in its antibacterial potency.[1][2][3] In preclinical studies, this compound not only showed potent activity against C. difficile but also demonstrated the ability to protect mice from CDI recurrence.[1][2][3]
Quantitative Assessment of this compound Activity
The antibacterial profile of this compound has been evaluated against various bacterial species, highlighting its potent and selective activity against C. difficile. The following tables summarize the key quantitative data available.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridioides difficile Clinical Isolates [1]
| C. difficile Isolate | This compound MIC (µg/mL) | This compound MIC (µM) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Fidaxomicin MIC (µg/mL) |
| Isolate 1 | 0.003 | 0.007 | 0.25 - 1 | 0.125 - 0.25 | 0.015 - 0.06 |
| Isolate 2 | 0.03 | 0.07 | 0.25 - 1 | 0.125 - 0.25 | 0.015 - 0.06 |
| Additional Isolates | 0.003 - 0.03 | 0.007 - 0.07 | 0.25 - 1 | 0.125 - 0.25 | 0.015 - 0.06 |
Table 2: Antibacterial Spectrum of this compound [1]
| Bacterial Species | Strain | This compound MIC (µg/mL) | Notes |
| Vancomycin-Resistant Enterococci (VRE) | Clinical Isolates | 0.06 - 0.125 | Outperforms vancomycin and metronidazole |
| Escherichia coli | BW25113 (Wild-Type) | Inactive | Suggests this compound may be an efflux pump substrate |
| Escherichia coli | JW55031 (AcrAB-TolC deficient) | 4 | Moderate activity in the absence of a key efflux pump |
| Lactobacillus spp. | 16 | Weak activity, suggesting potential to spare some gut microbiota | |
| Bacteroides spp. | 1 - 2 |
Table 3: Cytotoxicity and Permeability of this compound [1]
| Assay | Cell Line | Result | Concentration |
| Cytotoxicity | Caco-2 (Human colorectal) | Highly tolerable | > 64 µg/mL |
| Permeability (Apparent) | Caco-2 Bilayers | Papp (A to B) = 0.2 x 10⁻⁶ cm/s | Not specified |
| Permeability (Apparent) | Caco-2 Bilayers | Papp (B to A) = 0.1 x 10⁻⁶ cm/s | Not specified |
Proposed Mechanism of Action and Target Pathway
While the definitive molecular target of this compound in C. difficile remains to be identified, its chemical class provides a strong indication of its likely mechanism of action. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds, which are known inhibitors of bacterial lipoteichoic acid (LTA) biosynthesis.[5][6] LTA is a crucial component of the cell wall of Gram-positive bacteria, and its disruption can lead to cell death.
Based on this, the proposed signaling pathway for this compound's action is the inhibition of a key enzyme involved in the LTA biosynthesis pathway.
Caption: Proposed mechanism of action for this compound in C. difficile.
Experimental Protocols for Target Identification and Characterization
The following are generalized methodologies for the types of experiments typically conducted to characterize a novel antibacterial compound like this compound.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is used to determine the MIC of this compound against C. difficile and other relevant bacterial strains.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mammalian Cell Cytotoxicity Assay
To assess the selectivity of this compound, its toxicity against a human cell line, such as the colorectal adenocarcinoma cell line Caco-2, is evaluated.
-
Cell Culture: Caco-2 cells are cultured in appropriate media and conditions until they form a confluent monolayer in a 96-well plate.
-
Compound Exposure: The cells are then exposed to serial dilutions of this compound for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (CC50) is calculated.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound and determine if it is "gut restrictive."
Caption: Bidirectional Caco-2 permeability assay workflow.
Future Directions for Target Identification
To definitively identify the molecular target of this compound in C. difficile, several experimental approaches could be employed:
-
Affinity Chromatography: Immobilizing this compound on a solid support to capture its binding partners from C. difficile cell lysates.
-
Genetic Screens:
-
Resistant Mutant Selection: Isolating and sequencing the genomes of C. difficile mutants that exhibit resistance to this compound to identify mutations in the target gene or pathway.
-
Transposon Mutagenesis with TraDIS: Using a transposon-directed insertion site sequencing (TraDIS) approach to identify genes whose disruption leads to increased or decreased sensitivity to this compound.
-
-
Biochemical Assays: If the target is hypothesized to be an enzyme in the LTA pathway, recombinant expression and purification of candidate enzymes would allow for in vitro inhibition assays to determine the IC50 and Ki values of this compound.
Conclusion
This compound is a highly potent and promising new agent for the treatment of C. difficile infections, with a favorable preclinical profile that includes gut restriction and reduced impact on some commensal bacteria. While its precise molecular target is yet to be definitively identified, evidence suggests that it likely acts by inhibiting the biosynthesis of lipoteichoic acid, a critical component of the Gram-positive cell wall. Further studies are required to pinpoint the specific enzyme or protein that this compound interacts with, which will be crucial for its continued development and for understanding potential resistance mechanisms.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Clostridioides difficile: innovations in target discovery and potential for therapeutic success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
HSGN-218: A Technical Guide to a Novel Gut-Restrictive Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSGN-218 is a promising novel gut-restrictive antibiotic with potent activity against Clostridioides difficile, a leading cause of healthcare-associated infections. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, cytotoxicity assessment, and in vivo efficacy studies are presented. Furthermore, this document elucidates the multi-targeting mechanism of action of this compound, illustrated through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference.
Chemical Properties and Structure
This compound is a halogenated N-(1,3,4-oxadiazol-2-yl)benzamide. Its chemical structure and key properties are detailed below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide | [1] |
| Molecular Formula | C₁₆H₈Cl₂F₃N₃O₂S | [1] |
| Molecular Weight | 434.23 g/mol | [1] |
| CAS Number | 2519410-44-5 | [1] |
| InChI Key | YNSLXRYEPGHGRY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC(F)(F)F | [2] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 6 | [3] |
| Topological Polar Surface Area | 88.35 Ų | [3] |
| XLogP | 4.63 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Synthesis
The synthesis of this compound involves a multi-step process culminating in an amide coupling reaction.
Synthesis of 2-Amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole
A common method for the synthesis of the 2-amino-5-substituted-1,3,4-oxadiazole core involves the oxidative cyclization of a thiosemicarbazide precursor.[4]
-
Step 1: Formation of Thiosemicarbazide Precursor: 3,5-Dichlorobenzoyl chloride is reacted with thiosemicarbazide to form 1-(3,5-dichlorobenzoyl)thiosemicarbazide.
-
Step 2: Oxidative Cyclization: The thiosemicarbazide intermediate is then cyclized using an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, to yield 2-amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole.[4]
Synthesis of 4-((Trifluoromethyl)thio)benzoic acid
This starting material can be synthesized through various organic chemistry methods.
Final Amide Coupling
This compound is synthesized via an amide coupling reaction between 2-amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole and 4-((trifluoromethyl)thio)benzoic acid.
-
Protocol: To a solution of 4-((trifluoromethyl)thio)benzoic acid (1 equivalent) and 2-amino-5-(3,5-dichlorophenyl)-1,3,4-oxadiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (2.7 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion. The product is then purified using standard techniques like column chromatography.
Biological Activity and Mechanism of Action
This compound is a potent antibacterial agent with specific activity against Gram-positive bacteria, most notably Clostridioides difficile.
Antibacterial Spectrum
This compound demonstrates ultrapotent activity against a range of C. difficile clinical isolates.[5][6]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against C. difficile
| C. difficile Strain | MIC (µg/mL) |
| ATCC BAA 1801 | 0.007 |
| Clinical Isolates | 0.003 - 0.03 |
This compound also shows activity against other Gram-positive bacteria such as vancomycin-resistant enterococci (VRE), but is less effective against Gram-negative bacteria like E. coli, potentially due to efflux pump mechanisms.[5]
Mechanism of Action
This compound is a multi-targeting antibiotic that disrupts several essential bacterial processes. Its mechanism of action is multifaceted and involves the following pathways:
-
Iron Starvation: this compound chelates iron(II) and upregulates bacterial heme and siderophore biosynthesis proteins, leading to a state of iron starvation.[1][7]
-
Inhibition of Menaquinone Biosynthesis: This compound inhibits the production of menaquinone, a vital component of the bacterial electron transport chain.[8]
-
Membrane Depolarization: this compound can depolarize the bacterial membrane, disrupting cellular integrity and function.[7]
-
Inhibition of Essential Proteins: It has been shown to regulate the activity of key proteins involved in DNA replication and other essential cellular processes, including DnaX, Pol IIIC, BirA, LexA, and DnaC.[1][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HSGN-218: A Promising Clinical Candidate Against Clostridioides difficile Infection
An In-depth Technical Review for the Scientific Community
Clostridioides difficile infection (CDI) stands as a formidable challenge in healthcare settings, recognized by the Centers for Disease Control and Prevention (CDC) as an urgent threat.[1][2] The current standard of care, primarily reliant on vancomycin and fidaxomicin, is hampered by significant rates of treatment failure and disease recurrence.[1][2] In the quest for more effective therapeutics, HSGN-218, a novel trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide, has emerged as a highly promising clinical lead. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies that underscore the potential of this compound in combating CDI.
Potent and Selective Antibacterial Activity
This compound demonstrates exceptional potency against a range of C. difficile clinical isolates, with Minimum Inhibitory Concentrations (MICs) as low as 0.003 μg/mL (0.007 μM).[1][2][3] This represents a significant improvement in potency, in some cases up to 100 times more potent than vancomycin.[1] The compound's efficacy extends to vancomycin-resistant enterococci (VRE), a common issue in the treatment of CDI.[1] Importantly, this compound shows selectivity for pathogenic bacteria, with minimal impact on beneficial gut microbiota at concentrations that are effective against C. difficile.[4]
Table 1: In Vitro Activity of this compound and Comparator Antibiotics against C. difficile Clinical Isolates[1]
| C. difficile Isolate | This compound MIC (μg/mL) | Vancomycin MIC (μg/mL) | Metronidazole MIC (μg/mL) | Fidaxomicin MIC (μg/mL) |
| ATCC BAA 1801 | 0.007 | 1 | 0.25 | 0.015 |
| Clinical Isolate 1 | 0.003 | 0.5 | 0.125 | 0.015 |
| Clinical Isolate 2 | 0.015 | 1 | 0.25 | 0.03 |
| Clinical Isolate 3 | 0.03 | 0.25 | 0.125 | 0.06 |
Table 2: In Vitro Activity of this compound and Comparator Antibiotics against Other Relevant Bacteria[1]
| Bacterial Species | This compound MIC (μg/mL) | Vancomycin MIC (μg/mL) | Metronidazole MIC (μg/mL) |
| Enterococcus faecalis (VRE) | 0.06 | >64 | >64 |
| Enterococcus faecium (VRE) | 0.125 | >64 | >64 |
| Escherichia coli BW25113 | >32 | >64 | >64 |
| Escherichia coli JW55031 (AcrAB-TolC deficient) | 4 | >64 | >64 |
Table 3: In Vitro Activity of this compound and Comparator Antibiotics against Normal Human Gut Microbiota[1]
| Bacterial Species | This compound MIC (μg/mL) | Vancomycin MIC (μg/mL) | Metronidazole MIC (μg/mL) |
| Bacteroides fragilis | 2 | 2 | 0.5 |
| Bifidobacterium adolescentis | 1 | 0.5 | 1 |
| Lactobacillus acidophilus | >64 | 1 | >64 |
| Clostridium leptum | 0.5 | 1 | 0.25 |
Favorable Pharmacokinetic and Safety Profile
A critical attribute for an effective CDI therapeutic is its ability to remain within the gastrointestinal tract. This compound exhibits limited permeability across Caco-2 cell monolayers, suggesting it is a gut-restrictive agent.[1] This localization minimizes systemic exposure and potential side effects. Furthermore, this compound has demonstrated a favorable safety profile with no toxicity observed in human colorectal (Caco-2) cells at concentrations significantly higher than its MIC against C. difficile.[1][3]
Table 4: Caco-2 Permeability of this compound[1]
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Apical to Basolateral | 0.2 |
| Basolateral to Apical | 0.1 |
In Vivo Efficacy and Reduced Recurrence
In a murine model of CDI, this compound demonstrated significant protection against disease recurrence, a major advantage over current therapies.[1][3] This suggests that this compound not only effectively treats the initial infection but may also prevent the germination of dormant C. difficile spores, a primary cause of recurrent CDI.
Experimental Methodologies
The following sections detail the key experimental protocols used to evaluate the efficacy and safety of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound was assessed by determining the MIC using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
References
Methodological & Application
Application Notes and Protocols for HSGN-218 Synthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-218, chemically known as N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide, is a novel and ultrapotent antimicrobial agent with significant activity against Clostridioides difficile.[1][2][3][4] This compound has demonstrated exceptional potency, surpassing existing treatments like vancomycin in preclinical studies.[1][2] this compound is a gut-restrictive compound, minimizing systemic exposure and potential side effects, and has shown promise in preventing the recurrence of C. difficile infections (CDI).[1][2][3][4] These attributes make this compound a promising clinical lead for the development of new therapeutics for CDI.[1][3][5] This document provides a detailed overview of the synthesis protocol for this compound and the methodologies for its preclinical evaluation.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Control Antibiotics against C. difficile Clinical Isolates.[1]
| C. difficile Isolate | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Fidaxomicin MIC (µg/mL) |
| Isolate 1 | 0.003 - 0.03 | 0.25 - 1 | 0.125 - 0.25 | 0.015 - 0.06 |
| ATCC BAA 1801 | 0.007 | - | - | - |
Table 2: MICs of this compound against Vancomycin-Resistant Enterococci (VRE) and E. coli.[1]
| Bacterial Strain | This compound MIC (µg/mL) |
| VRE Clinical Isolates | 0.06 - 0.125 |
| E. coli BW25113 (Wild-type) | Inactive |
| E. coli JW55031 (AcrAB-TolC deficient) | 4 |
Table 3: Permeability and Cytotoxicity of this compound.[1]
| Parameter | Value |
| Caco-2 Permeability (Papp A→B) | 0.2 x 10⁻⁶ cm/s |
| Caco-2 Permeability (Papp B→A) | 0.1 x 10⁻⁶ cm/s |
| Caco-2 Cell Tolerability | > 64 µg/mL |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a substituted benzaldehyde and culminates in an amide coupling reaction.[1]
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vivo Efficacy of HSGN-218 in a Mouse Model of Clostridioides difficile Infection (CDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) is a leading cause of healthcare-associated diarrhea and represents an urgent public health threat.[1][2][3] The limitations of current therapies, such as vancomycin and fidaxomicin, which are associated with high rates of treatment failure and recurrence, necessitate the development of novel therapeutic agents.[1][2][3] HSGN-218, a trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide, has emerged as a highly potent inhibitor of C. difficile growth.[1][4] This document provides a summary of the in vivo efficacy of this compound in a mouse model of CDI, detailed experimental protocols for evaluating its efficacy, and a proposed mechanism of action.
Data Presentation
In Vitro Activity of this compound
This compound demonstrates exceptional in vitro potency against a range of C. difficile clinical isolates, surpassing the activity of the standard-of-care antibiotic, vancomycin.[5]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against C. difficile Clinical Isolates.
| Compound | MIC Range (µg/mL) | MIC Range (µM) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 |
| Vancomycin | 0.25 - 1 | 0.2 - 0.7 |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 |
Data compiled from literature.[5]
Spectrum of Activity
This compound exhibits a favorable spectrum of activity, with potent inhibition of vancomycin-resistant enterococci (VRE) while showing weak activity against beneficial gut microbiota such as Lactobacillus and inactivity against wild-type E. coli.[5]
Table 2: Antibacterial Activity of this compound against Other Gut Bacteria.
| Bacterial Species | MIC (µg/mL) | MIC (µM) |
| Lactobacillus strains | 16 | 36.8 |
| Bacteroides species | 1 - 2 | 2.3 - 4.6 |
| VRE clinical isolates | 0.06 - 0.125 | 0.14 - 0.29 |
| E. coli BW25113 (wild-type) | Inactive | Inactive |
| E. coli JW55031 (efflux pump deficient) | 4 | 9.2 |
Data compiled from literature.[5]
In Vivo Efficacy in a CDI Mouse Model
In a mouse model of CDI, this compound demonstrated significant efficacy in protecting mice from CDI recurrence, performing better than vancomycin.[2][5]
Table 3: Survival Rates in a CDI Mouse Model.
| Treatment Group | Survival Rate during Recurrence Phase |
| This compound (25 mg/kg/bid) | 75% |
| This compound (2.5 mg/kg/bid) | 50% |
| Vancomycin (10 mg/kg/bid) | 25% |
| Vehicle | Not specified (assumed 0% based on context) |
Data represents survival during the post-treatment period (days 5-20) when recurrence typically occurs.[6]
Experimental Protocols
The following protocols are based on established methodologies for inducing CDI in mice and evaluating therapeutic efficacy.[6][7][8][9]
Murine Model of Clostridioides difficile Infection
This protocol describes the induction of CDI in mice, which is a crucial step for evaluating the in vivo efficacy of this compound.
Materials:
-
6-8 week old C57BL/6 mice[10]
-
Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) in drinking water[8][9]
-
C. difficile spores (e.g., strain R20291 or VPI 10463)[6][11]
-
Sterile oral gavage needles
-
This compound, vancomycin, and vehicle control solutions
Procedure:
-
Antibiotic Pre-treatment: To disrupt the native gut microbiota and induce susceptibility to CDI, administer an antibiotic cocktail to mice in their drinking water for 3-5 days.[8][9]
-
Clindamycin Administration: Two days after discontinuing the antibiotic cocktail, administer a single intraperitoneal injection of clindamycin (e.g., 10 mg/kg).[8][9]
-
C. difficile Challenge: 24 hours after clindamycin injection, challenge the mice with a specific dose of C. difficile spores (e.g., 10^5 CFU) via oral gavage.[7]
-
Treatment Administration: 24 hours post-infection, begin oral gavage treatment with this compound, vancomycin, or a vehicle control, administered twice daily for 5 days.[6]
-
Monitoring: Monitor the mice daily for clinical signs of CDI, including weight loss, diarrhea, and mortality, for up to 20 days post-infection to assess both primary infection and recurrence.[6]
Assessment of this compound Efficacy
Primary Endpoint:
-
Survival: Record and compare the survival rates between treatment groups using Kaplan-Meier survival curves and log-rank tests.[5]
Secondary Endpoints:
-
Clinical Scoring: Assign daily clinical scores based on activity, posture, and coat appearance to quantify disease severity.
-
Weight Change: Monitor and record the body weight of each mouse daily as an indicator of disease progression and recovery.
-
C. difficile Burden: At the end of the study, euthanize the mice and collect cecal contents to quantify the load of C. difficile through selective plating and colony counting.
-
Toxin Titer: Measure the levels of C. difficile toxins (TcdA and TcdB) in cecal contents using enzyme-linked immunosorbent assays (ELISAs).
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of CDI.
Proposed Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated; however, it belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds, which are known to inhibit the biosynthesis of bacterial lipoteichoic acid (LTA).[12]
Caption: Proposed mechanism of action of this compound via inhibition of LTA biosynthesis.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of Clostridioides difficile enoyl-ACP reductase II (FabK) Inhibition by phenylimidazole unveils a promising narrow-spectrum antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention and cure of murine C. difficile infection by a Lachnospiraceae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Mouse Model of Clostridioides difficile Infection as a Platform for Probiotic Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cytotoxicity Assessment of HSGN-218 on Human Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-218 is a novel therapeutic candidate demonstrating ultrapotent activity against the pathogenic bacterium Clostridioides difficile[1][2][3][4][5]. Initial studies have indicated that this compound exhibits a favorable safety profile, showing no toxicity to mammalian colon cells and sparing beneficial gut bacteria at therapeutic concentrations[2][6][7]. This selective activity is a crucial attribute for a C. difficile infection (CDI) therapeutic, as broad-spectrum antibiotics can lead to dysbiosis and increase the risk of recurrence[8].
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of this compound against the human gut microbiota. The protocols outlined below will enable researchers to evaluate the impact of this compound on the viability and composition of complex microbial communities, as well as on specific representative gut commensal species. The data generated from these assays are critical for further preclinical and clinical development of this compound, ensuring a thorough understanding of its effects on the delicate ecosystem of the gut microbiome.
Key Experimental Objectives:
-
To determine the selective cytotoxicity of this compound against a panel of representative human gut commensal bacteria.
-
To assess the impact of this compound on the overall composition and diversity of a complex human gut microbial community in vitro.
-
To evaluate the effect of this compound on the production of key microbial metabolites, such as short-chain fatty acids (SCFAs).
I. Determination of Minimum Inhibitory Concentration (MIC) for Representative Gut Commensals
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant and abundant gut commensal bacteria.
Experimental Workflow
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Ultrapotent Compound Could Help Combat C. difficile | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating human gut microbiota interactions that robustly inhibit diverse Clostridioides difficile strains across different nutrient landscapes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Caco-2 Cell Permeability Assay for HSGN-218
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a reliable and widely utilized in vitro method for predicting the intestinal absorption of drug candidates.[1][2][3][4] Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transport proteins.[1][2][5][6] This application note provides a detailed protocol for assessing the permeability of HSGN-218, a novel therapeutic candidate, using the Caco-2 cell model. The data generated from this assay are crucial for evaluating the oral bioavailability and identifying potential transport mechanisms of this compound early in the drug development process.[3][7]
Materials and Methods
Cell Culture
Caco-2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][8] For permeability studies, Caco-2 cells are seeded onto permeable Transwell® inserts and allowed to differentiate for 21 days to form a confluent and polarized monolayer.[1][9] The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer Yellow.[10]
Permeability Assay
The permeability of this compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[3][9] The A-B transport simulates drug absorption from the intestine into the bloodstream, while the B-A transport helps to identify the potential for active efflux.[9] The assay is initiated by adding this compound to the donor compartment (apical for A-B, basolateral for B-A) and collecting samples from the receiver compartment at predetermined time points. The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
Experimental Protocols
Caco-2 Cell Seeding on Transwell® Inserts
-
Culture Caco-2 cells in T-75 flasks until they reach 70-80% confluency.[2]
-
Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using 0.25% Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell density using a hemocytometer.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Add fresh culture medium to the basolateral compartment.
-
Incubate the plates at 37°C and 5% CO2 for 21 days, changing the medium every 2-3 days.
Monolayer Integrity Test
-
Before initiating the transport study, measure the TEER of each well using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are considered suitable for the assay.[4]
-
To further assess monolayer integrity, add Lucifer Yellow to the apical side and incubate for 1 hour.
-
Measure the fluorescence in the basolateral compartment. A low permeability of Lucifer Yellow confirms the integrity of the tight junctions.
Transport Experiment
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For A-B transport, add this compound in HBSS to the apical compartment and fresh HBSS to the basolateral compartment.
-
For B-A transport, add this compound in HBSS to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At time points of 30, 60, 90, and 120 minutes, collect samples from the receiver compartment and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the donor compartment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport into the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.[9]
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9][10]
Results
The permeability of this compound was evaluated in comparison to control compounds with known permeability characteristics.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | 8.5 | 1.2 | 0.14 | High |
| Propranolol (High Permeability) | 25.0 | 23.5 | 0.94 | High |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
| Digoxin (P-gp Substrate) | 1.0 | 15.0 | 15.0 | Low to Moderate |
Table 1: Caco-2 permeability results for this compound and control compounds.
The results indicate that this compound has a high apparent permeability in the apical-to-basolateral direction and a low efflux ratio, suggesting good potential for oral absorption and minimal interaction with efflux transporters.
Visualization of Experimental Workflow
References
- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. CACO-2 | Culture Collections [culturecollections.org.uk]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Quantification of HSGN-218
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSGN-218 is a novel small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway often dysregulated in various cancers. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) studies, pharmacodynamic (PD) evaluation, and overall drug development. These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), two common and robust analytical methods.
I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological fluids like plasma and tissue homogenates.[1][2] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[2]
Application Note
This LC-MS/MS method is suitable for the quantitative analysis of this compound in human plasma to support preclinical and clinical pharmacokinetic studies. The method demonstrates high sensitivity, specificity, and a broad dynamic range, making it ideal for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.[3]
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[4][5]
-
Materials:
-
Human plasma samples containing this compound
-
This compound analytical standards
-
This compound-d4 (deuterated internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of this compound-d4 internal standard (IS) working solution (1 µg/mL in 50% ACN/water) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC conditions below) and vortex.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)[6]
-
Electrospray ionization (ESI) source
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 450.2 → Product ion (Q3) m/z 288.1
-
This compound-d4 (IS): Precursor ion (Q1) m/z 454.2 → Product ion (Q3) m/z 292.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (this compound-d4) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within 20% of nominal value | 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | ± 8% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
CV: Coefficient of Variation; RE: Relative Error
II. Quantification of this compound by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly sensitive immunoassay format suitable for the detection of small molecules.[7][8][9] In this assay, this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-HSGN-218 antibody coated on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.
Application Note
This competitive ELISA provides a high-throughput method for the quantification of this compound in plasma and cell culture supernatants. It is particularly useful for screening large numbers of samples in early drug discovery and for pharmacodynamic studies where high sensitivity is required. While potentially less specific than LC-MS/MS, a well-developed ELISA can offer excellent sensitivity and ease of use.[10]
Experimental Protocol
1. Reagent Preparation
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
Anti-HSGN-218 Antibody: Rabbit polyclonal or mouse monoclonal antibody specific for this compound.
-
This compound-HRP Conjugate: this compound chemically linked to Horseradish Peroxidase (HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M Sulfuric Acid
2. Assay Procedure
-
Plate Coating:
-
Dilute the anti-HSGN-218 antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound standards and samples in Assay Buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature on a shaker.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
3. Data Analysis
-
Plot the absorbance values against the corresponding concentrations of the this compound standards.
-
Use a four-parameter logistic (4-PL) curve fit to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
Table 2: Competitive ELISA Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Curve Fit (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Within 20% of nominal value | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within 20% of nominal value | 100 ng/mL |
| Intra-assay Precision (%CV) | ≤ 10% | < 8% |
| Inter-assay Precision (%CV) | ≤ 15% | < 13% |
| Accuracy (%RE) | Within ±20% | ± 15% |
| Specificity | Minimal cross-reactivity with metabolites | < 1% |
III. Visualization of Methodologies and Pathways
Signaling Pathway
This compound is designed to inhibit the MAPK/ERK pathway, which is a key signaling cascade involved in cell proliferation, differentiation, and survival. A simplified diagram of this pathway is shown below.
Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Experimental Workflow
The following diagrams illustrate the workflows for the LC-MS/MS and competitive ELISA methods.
LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.
Competitive ELISA Workflow
Caption: Workflow for the quantification of this compound using a competitive ELISA.
IV. Method Validation and Regulatory Considerations
All analytical methods used for regulated bioanalysis must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[14][15] Key validation parameters include specificity, linearity, accuracy, precision, range, and robustness.[11][13] The data presented in Tables 1 and 2 are examples of typical acceptance criteria for LC-MS/MS and ELISA methods, respectively. It is crucial to perform a full method validation before using these protocols for the analysis of samples from regulated studies.
References
- 1. LC-MS Method Development [intertek.com]
- 2. ijrar.com [ijrar.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 6. allumiqs.com [allumiqs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 10. mybiosource.com [mybiosource.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. fda.gov [fda.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for HSGN-218 in Preventing Clostridioides difficile Infection Recurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile (C. difficile) is a leading cause of healthcare-associated infections and is recognized as an urgent threat by the Centers for Disease Control and Prevention (CDC).[1][2] Treatment of C. difficile infection (CDI) is challenging due to high rates of recurrence, with currently approved antibiotics such as vancomycin and fidaxomicin showing significant treatment failure rates.[1][2][3][4] HSGN-218 is a novel, ultrapotent, gut-restrictive antimicrobial agent developed to address this unmet medical need.[1][2][3][5] These application notes provide an overview of this compound's activity and detailed protocols for its investigation in a research setting.
This compound is a trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide that has demonstrated remarkable potency against clinical isolates of C. difficile, surpassing the activity of vancomycin.[1][2] It exhibits a high degree of selectivity, with minimal impact on beneficial gut microbiota at concentrations that are effective against C. difficile.[3][4] Preclinical studies in a mouse model of CDI have shown that this compound is effective in preventing recurrence.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy and selectivity of this compound.
Table 1: In Vitro Activity of this compound and Comparator Drugs against C. difficile Clinical Isolates [1]
| Compound | MIC Range (μg/mL) | MIC Range (μM) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 |
| Vancomycin | 0.25 - 1 | 0.2 - 0.7 |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 |
Table 2: In Vitro Activity of this compound and Vancomycin against Gut Microbiota [1]
| Organism | This compound MIC (μg/mL) | Vancomycin MIC (μg/mL) |
| Lactobacillus strains | 16 | ≤1 - 2 |
| Bacteroides spp. | 1 - 2 | 32 - 64 |
Table 3: In Vitro Activity of this compound against Vancomycin-Resistant Enterococci (VRE) and E. coli [1]
| Organism | This compound MIC (μg/mL) |
| VRE clinical isolates | 0.06 - 0.125 |
| E. coli BW25113 (wild-type) | Inactive |
| E. coli JW55031 (AcrAB-TolC deficient) | 4 |
Table 4: In Vitro Permeability and Cytotoxicity of this compound [1]
| Parameter | Result |
| Caco-2 Permeability (Papp A→B) | 0.2 x 10⁻⁶ cm/s |
| Caco-2 Permeability (Papp B→A) | 0.1 x 10⁻⁶ cm/s |
| Caco-2 Cytotoxicity | Tolerable at concentrations >64 μg/mL |
Table 5: In Vivo Efficacy of this compound in a Mouse Model of CDI Recurrence
| Treatment Group | Protection from Recurrence |
| This compound (50 mg/kg) | 66.7% |
| Vancomycin (10 mg/kg) | 0% (relapse after discontinuation) |
Proposed Mechanism of Action
This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds, which are known to inhibit the biosynthesis of lipoteichoic acid (LTA) in Gram-positive bacteria. LTA is a crucial component of the cell wall, and its inhibition leads to bacterial cell death. The proposed mechanism involves the inhibition of LTA synthase (LtaS), a key enzyme in the LTA biosynthetic pathway.
Caption: Proposed mechanism of this compound via inhibition of LTA synthase.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for C. difficile
This protocol outlines the determination of the minimum inhibitory concentration of this compound against C. difficile using the broth microdilution method.
Caption: Workflow for MIC determination of this compound against C. difficile.
Materials:
-
This compound
-
C. difficile clinical isolates
-
Brain Heart Infusion (BHI) broth, supplemented with 0.1% L-cysteine and 0.1% sodium taurocholate
-
96-well microtiter plates
-
Anaerobic chamber
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in BHI broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.001 to 1 µg/mL).
-
Prepare an inoculum of each C. difficile isolate from an overnight culture, adjusted to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Mammalian Cell Cytotoxicity Assay
This protocol describes the assessment of this compound's cytotoxicity against a human colorectal adenocarcinoma cell line (Caco-2) using a standard MTT assay.
Caption: Workflow for the cytotoxicity assessment of this compound.
Materials:
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium to final concentrations ranging up to and exceeding 64 µg/mL.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Mouse Model of C. difficile Infection Recurrence
This protocol details the induction of CDI and subsequent treatment with this compound to evaluate its efficacy in preventing recurrence.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Clostridium difficile infection in mice with vancomycin alone is as effective as treatment with vancomycin and metronidazole in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: HSGN-218 in Antibiotic Discovery
Introduction
HSGN-218, a novel N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((trifluoromethyl)thio)benzamide, has emerged as a highly potent investigational antibiotic, particularly against the urgent threat pathogen Clostridioides difficile.[1][2][3][4] This document provides detailed application notes on its established antibacterial profile and protocols for its research use, tailored for researchers, scientists, and drug development professionals.
Application Notes
Overview of Antibacterial Activity
This compound has demonstrated exceptional in vitro activity against C. difficile, surpassing the potency of current standard-of-care antibiotics such as vancomycin and fidaxomicin.[1][4] A key characteristic of this compound is its targeted spectrum, showing potent activity against pathogenic bacteria while exhibiting weaker effects on beneficial gut microbiota like Lactobacillus species.[1][5]
Selectivity and Resistance Profile
The compound is largely inactive against wild-type Escherichia coli, suggesting it may be a substrate for the AcrAB-TolC efflux pump, a common resistance mechanism in Gram-negative bacteria.[1] However, it displays potent activity against vancomycin-resistant enterococci (VRE), highlighting its potential for treating complex and resistant infections.[1]
Safety and Preclinical Development
Preclinical data indicates that this compound is non-toxic to mammalian colon cells and is gut-restrictive, which is a desirable trait for treating gastrointestinal infections like CDI by minimizing systemic exposure.[1][2][3][4] Furthermore, in mouse models of C. difficile infection, this compound has been shown to protect against recurrence.[1][2][3][4]
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound against C. difficile
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Fidaxomicin MIC (µg/mL) |
| C. difficile Clinical Isolates | 0.003 - 0.03 | 0.25 - 1.0 | 0.125 - 0.25 | 0.015 - 0.06 |
Data sourced from a comprehensive study on this compound's antibacterial profile.[1]
Table 2: Activity of this compound against Other Relevant Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | Notes |
| Vancomycin-Resistant Enterococci (VRE) | 0.06 - 0.125 | Potent activity |
| E. coli BW25113 (Wild-type) | Inactive | Likely substrate for efflux pumps |
| E. coli JW55031 (AcrAB-TolC deficient) | 4 | Moderate activity |
| Lactobacillus spp. | 16 | Weak activity, suggesting preservation of gut flora |
| Bacteroides spp. | 1 - 2 | Moderate activity |
This table summarizes the selective activity of this compound against various bacterial species.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol describes the standard method for determining the MIC of this compound against anaerobic bacteria like C. difficile.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Anaerobic chamber or gas-generating system
-
Plate reader or visual inspector
Procedure:
-
Prepare serial two-fold dilutions of this compound in the anaerobic broth directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.001 µg/mL.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Seal the plates and incubate under anaerobic conditions at 37°C for 24-48 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.[7][8]
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol outlines a method to assess the in vitro toxicity of this compound against a human colon adenocarcinoma cell line (e.g., Caco-2).
Materials:
-
Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., resazurin, MTT)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed Caco-2 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to the vehicle control.
-
Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.
Visualizations
General Workflow for Antibiotic Discovery and Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel antibiotic candidate like this compound.
Caption: A generalized workflow for the evaluation of a new antibiotic candidate.
Logical Relationship of this compound's Activity
This diagram illustrates the logical flow of this compound's selective antibacterial action and its potential implications.
Caption: Selective antibacterial activity profile of this compound.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. apec.org [apec.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing HSGN-218 synthesis for higher yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of HSGN-218 for higher yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a novel molecule synthesized via a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step (Step 1)
Question: My Suzuki-Miyaura coupling reaction to form the biaryl intermediate is consistently resulting in a low yield (<50%). What are the potential causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a common issue and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.
-
Palladium Black Formation: Observation of a black precipitate (palladium black) indicates catalyst aggregation and loss of activity.[1] This can be caused by high temperatures or ligand dissociation.[1] Consider lowering the reaction temperature and ensuring you are using a robust ligand.
-
Catalyst Poisoning: If your aryl halide or boronic acid contains functional groups that can coordinate to the palladium center, it can poison the catalyst.[1] For instance, nitrogen-containing heterocycles can act as ligands and inhibit catalysis.[1] Using bulky phosphine ligands can often mitigate this issue.[1]
-
-
Reagent and Solvent Quality: The purity of your reagents and solvents is critical.
-
Anhydrous Conditions: Suzuki couplings are often sensitive to water. Ensure you are using dry solvents and have thoroughly dried your glassware.[2]
-
Degassing: Oxygen can deactivate the palladium catalyst.[1] It is crucial to degas the reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[1]
-
-
Reaction Conditions: Suboptimal reaction parameters can significantly impact the yield.
-
Base: The choice and amount of base are crucial. An inappropriate base can lead to poor reaction kinetics or side reactions.[1] A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) might be necessary.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[1][3] Finding the optimal temperature is key.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4] Premature quenching or prolonged reaction times leading to decomposition can lower the yield.[2]
-
Data Summary: Effect of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) with SPhos (3 mol%) | 65 |
| Base | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ (3 eq) | 78 |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF/H₂O | 85 |
| Temperature | 80 °C | 100 °C | 90 °C | 92[5] |
Issue 2: Presence of Homocoupled Byproducts in Step 1
Question: I am observing significant amounts of homocoupled biaryl (from the boronic acid) and/or homocoupled quinoline byproducts in my Suzuki-Miyaura reaction. How can I minimize these impurities?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Here are some strategies to suppress it:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration of the boronic acid, which disfavors the homocoupling reaction.[1]
-
Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can also help minimize boronic acid homocoupling.
-
Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling.[1] Screening different catalyst systems can be beneficial.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
Issue 3: Incomplete Amide Bond Formation (Step 2)
Question: The amide coupling reaction between my biaryl carboxylic acid and the amine is not going to completion, leaving unreacted starting material. What could be the issue?
Answer:
Incomplete amide bond formation can be due to several factors related to the coupling reagents, reaction conditions, and substrate reactivity.
-
Coupling Reagent: The choice of coupling reagent is critical.
-
Activation: Ensure your coupling reagent is fresh and active. Common coupling reagents include HBTU, HATU, and EDC/HOBt.
-
Side Reactions: Some coupling reagents can have side reactions with the amine, forming guanidinium byproducts. The order of addition of reagents can be crucial to avoid this.
-
-
Base: An appropriate base (e.g., DIPEA, NMM) is necessary to neutralize the acid formed and to deprotonate the amine. Ensure the base is pure and used in the correct stoichiometry.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow or incomplete. In such cases, using a more powerful coupling reagent or higher temperatures might be necessary.
-
Solvent: The reaction should be conducted in a suitable aprotic solvent like DMF, DCM, or acetonitrile.
Issue 4: Difficulty in Purifying this compound
Question: I am struggling to purify the final product, this compound. Column chromatography gives poor separation, and recrystallization attempts have failed. What can I do?
Answer:
Purification can be challenging, but a systematic approach can lead to success.
-
Column Chromatography Troubleshooting:
-
Solvent System: If you are getting poor separation, you may need to optimize your solvent system.[6] Running a 2D TLC can help determine if your compound is stable on silica gel and to find a better eluent.[7]
-
Dry Loading: If your compound has poor solubility in the column eluent, consider dry-loading the sample onto silica gel.[7]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, you could try other stationary phases like alumina or a reversed-phase C18 silica.[6]
-
-
Recrystallization Troubleshooting:
-
Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8][9] A systematic screening of solvents is recommended.
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Two-Solvent Method: If a single solvent is not effective, a two-solvent system can be employed. One solvent should dissolve the compound well, while the other (the anti-solvent) should be one in which the compound is insoluble.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki-Miyaura coupling step?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. It is generally advisable to start with a loading of 1-3 mol% of the palladium catalyst.[5] However, for large-scale synthesis, minimizing the catalyst loading is often a key goal to reduce costs and residual palladium levels in the final product. Optimization studies, such as a Design of Experiments (DoE), can help identify the minimum required catalyst loading without compromising yield and reaction time.[10]
Q2: How can I monitor the progress of the reactions?
A2: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the progress of most organic reactions. For more quantitative and sensitive monitoring, High-Performance Liquid Chromatography (HPLC)[11] and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[4] These techniques can help you determine when the reaction is complete and identify the formation of any byproducts.
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities in the final this compound product could include:
-
Unreacted starting materials from either Step 1 or Step 2.
-
Homocoupled byproducts from the Suzuki-Miyaura reaction.[1]
-
Residual palladium catalyst from Step 1.[12]
-
Side products from the amide coupling reaction, such as guanidinium byproducts.
-
Residual solvents from the reaction and purification steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying these impurities.[13][14] Mass spectrometry can also be used for impurity profiling.[15][16]
Q4: My final product has poor filterability after recrystallization. How can I improve this?
A4: Poor filterability is often due to the formation of very small crystals or an unfavorable crystal morphology.[17] Controlling the rate of cooling during recrystallization can influence crystal size; slower cooling generally leads to larger crystals.[18] Temperature cycling, where the solution is gently heated and cooled, can also be used to improve crystal size and shape. Additionally, ensuring the sample is properly prepared before filtration, which may involve pre-filtration to remove very large particles, can help.[19]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Biaryl Intermediate
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), boronic acid (1.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 2-MeTHF and water (10:1 v/v).
-
Sparge the solution with argon for 15 minutes.
-
Add Pd₂(dba)₃ (0.015 eq) and SPhos (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Bond Formation to Yield this compound
-
To a solution of the biaryl carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 eq) and continue stirring at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis and purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Home Page [chem.ualberta.ca]
- 9. Recrystallization [sites.pitt.edu]
- 10. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. veeprho.com [veeprho.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 10 tips to obtain the maximum performance from your filter paper filtration processes - Scharlab Internacional [scharlab.com]
HSGN-218 solubility in common in vitro assay solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of HSGN-218 in common in vitro assay solvents. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. The compound exhibits good solubility in DMSO.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound in several common solvents has been determined and is summarized in the table below.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. A stock solution in DMSO should be prepared first and then diluted into the aqueous buffer to the final desired concentration. The solubility in a 1:3 DMSO:PBS (pH 7.2) mixture is approximately 0.25 mg/mL.[1]
Q4: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for steps to address this. It is crucial to ensure the final DMSO concentration in your assay is low and compatible with your experimental system.
Q5: How should I store the this compound stock solution?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1]
Data Presentation: this compound Solubility
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] |
| Ethanol | 1 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (M.Wt: 434.2 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.34 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the tube at 37°C for a short period and sonicate in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS or cell culture medium).
-
It is critical to add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly to minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is compatible with your assay (typically ≤ 0.5%). For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of aqueous buffer. This results in a final DMSO concentration of 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Reduce the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is tolerated by the cells/assay).- Prepare an intermediate dilution in a solvent with better miscibility with water, if compatible with the assay. |
| Compound appears insoluble in DMSO even after vortexing | Insufficient mixing or low temperature. | - Gently warm the solution at 37°C.[1]- Use an ultrasonic bath to aid dissolution.[1]- Ensure the DMSO is of high purity and anhydrous. |
| Inconsistent assay results | Potential precipitation of the compound at the working concentration. | - Visually inspect the working solutions for any signs of precipitation before use.- Prepare fresh working dilutions for each experiment.- Consider performing a kinetic solubility assay under your specific experimental conditions. |
Visualized Workflow: this compound Solution Preparation and Use
Caption: Workflow for preparing this compound solutions.
References
improving the stability and storage conditions of HSGN-218
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability and optimizing the storage conditions of HSGN-218, a potent inhibitor of Clostridioides difficile.[1][2][3][4] The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C or lower, protected from light and moisture. Under these conditions, the compound is expected to remain stable for an extended period. It is advisable to aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles of the entire stock.
Q2: How should I prepare and store stock solutions of this compound?
This compound stock solutions should be prepared in a suitable, anhydrous solvent such as DMSO. For short-term storage (up to a few weeks), these solutions can be stored at -20°C. For longer-term storage, it is recommended to store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, molecules with similar functional groups (thioethers, oxadiazoles) can be susceptible to oxidation and hydrolysis. Stress testing under conditions of high heat, humidity, extreme pH, and exposure to light can help identify the primary degradation products and pathways.[5]
Q4: Is this compound sensitive to light?
Many complex organic molecules exhibit some degree of photosensitivity. Therefore, it is best practice to protect both solid this compound and its solutions from light. Use amber vials or wrap containers in aluminum foil during storage and handling.
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV).[6][7] The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Q: I am observing a decrease in the potency of this compound in my C. difficile growth inhibition assays. What could be the cause?
-
A: A decrease in potency is often linked to the degradation of the compound. Review your storage and handling procedures. Have the stock solutions undergone multiple freeze-thaw cycles? Were they protected from light? It is recommended to use a fresh aliquot of the stock solution for each experiment. To confirm if degradation is the issue, you can run an analytical check, such as HPLC, to assess the purity of your current stock solution against a reference standard or a freshly prepared solution.
-
Issue 2: Unexpected peaks in analytical analysis.
-
Q: My HPLC analysis of an aged this compound solution shows several new, smaller peaks that were not present in the initial analysis. What do these peaks represent?
-
A: These new peaks are likely degradation products. To identify the conditions promoting this degradation, you can perform a forced degradation study. This involves exposing this compound to various stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the resulting samples by HPLC-MS to identify and characterize the degradation products.[8]
-
Issue 3: Physical changes in the solid compound.
-
Q: I've noticed a change in the color or texture of my solid this compound sample. Is it still usable?
-
A: Physical changes such as discoloration or clumping can be indicators of instability or moisture absorption. It is highly recommended to re-qualify the material using analytical techniques like HPLC for purity and identity confirmation before further use in experiments.
-
Quantitative Data Summary
The following tables present hypothetical data from a typical stability study on this compound to serve as a template for researchers to track the stability of their own samples.
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Timepoint | Purity by HPLC (%) | Appearance |
| -20°C, Dark | 0 months | 99.8 | White powder |
| 6 months | 99.7 | White powder | |
| 12 months | 99.5 | White powder | |
| 4°C, Dark | 0 months | 99.8 | White powder |
| 6 months | 98.2 | Off-white powder | |
| 12 months | 96.5 | Yellowish powder | |
| 25°C/60% RH, Exposed to Light | 0 months | 99.8 | White powder |
| 1 month | 92.1 | Yellowish powder | |
| 3 months | 85.4 | Brownish, clumpy |
Table 2: Stability of this compound in DMSO (10 mM) at Various Temperatures
| Storage Condition | Timepoint | Purity by HPLC (%) |
| -80°C | 0 weeks | 99.7 |
| 4 weeks | 99.6 | |
| 12 weeks | 99.5 | |
| -20°C | 0 weeks | 99.7 |
| 4 weeks | 99.1 | |
| 12 weeks | 98.0 | |
| 4°C | 0 weeks | 99.7 |
| 1 week | 95.3 | |
| 2 weeks | 91.2 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. The specific column and gradient may need to be optimized.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study of this compound
This study exposes this compound to stress conditions to identify potential degradation pathways.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the sample solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and a solution at 80°C for 72 hours.
-
Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described above. If an HPLC-MS system is available, use it to obtain mass information on the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C, protected from light). Identify and quantify the degradation products.
Visualizations
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 3. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmtech.com [pharmtech.com]
potential off-target effects of HSGN-218 in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HSGN-218 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on mammalian cells?
A1: Preclinical studies have demonstrated a favorable safety profile for this compound. Specifically, it has been shown to be non-toxic to human colorectal (Caco-2) cells at concentrations significantly higher than its minimum inhibitory concentration (MIC) against Clostridioides difficile.[1][2] It is reported to be highly tolerable to Caco-2 cells at concentrations greater than 64 μg/mL, which is over 9,000 times higher than its MIC value against C. difficile ATCC BAA 1801.[1]
Q2: Does this compound affect other bacteria in the gut microbiome?
A2: this compound has been designed to be selective for C. difficile. Studies have shown that it does not significantly impact important members of the normal gut microbiota, such as Lactobacillus spp. and Bacteroides spp., at concentrations that are effective against C. difficile.[1][3] This selectivity is a key advantage in preventing the dysbiosis often associated with broad-spectrum antibiotics.
Q3: I am observing unexpected results in my Gram-negative bacterial model when using this compound. What could be the cause?
A3: this compound is generally inactive against wild-type Gram-negative bacteria such as E. coli.[1] However, its activity can be influenced by the presence of efflux pumps. For instance, this compound showed moderate activity against an E. coli strain deficient in the AcrAB-TolC efflux pump.[1] If you are working with a Gram-negative strain with a compromised efflux system, you might observe some antibacterial activity.
Troubleshooting Guides
Issue: Unexpected cytotoxicity observed in a mammalian cell line.
-
Possible Cause 1: High Concentration of this compound. Although this compound has a high therapeutic index, extremely high concentrations may lead to off-target effects.
-
Troubleshooting Step: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the cytotoxic concentration for your specific cell line and compare it to the effective concentration used for your target.
-
-
Possible Cause 2: Contamination. The observed cytotoxicity might be due to contamination of the cell culture or the compound stock.
-
Troubleshooting Step: Test your cell culture for common contaminants like mycoplasma. Prepare a fresh stock of this compound from a reliable source.
-
-
Possible Cause 3: Specific Cell Line Sensitivity. While Caco-2 cells are reported to be tolerant, other cell lines might exhibit different sensitivities.
-
Troubleshooting Step: If possible, test the cytotoxicity of this compound on a control cell line, such as Caco-2, in parallel with your experimental cell line.
-
Issue: Reduced potency of this compound in an in vitro assay.
-
Possible Cause 1: Protein Binding. The presence of high concentrations of proteins in the culture medium (e.g., fetal bovine serum) can lead to compound sequestration, reducing its effective concentration.
-
Troubleshooting Step: Measure the MIC of this compound in different concentrations of serum to assess the impact of protein binding.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of the this compound stock solution can lead to degradation.
-
Troubleshooting Step: Prepare a fresh stock solution and store it as recommended. Verify the compound's integrity using analytical methods like HPLC if available.
-
Data on this compound Selectivity
Table 1: In Vitro Activity of this compound Against C. difficile and Other Microorganisms
| Organism | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| C. difficile | Clinical Isolates | 0.003 - 0.03 | 0.007 - 0.07 | [1] |
| Vancomycin-Resistant Enterococcus (VRE) | Clinical Isolates | 0.06 - 0.125 | 0.14 - 0.29 | [1] |
| E. coli | BW25113 (Wild-Type) | Inactive | Inactive | [1] |
| E. coli | JW55031 (AcrAB-TolC deficient) | 4 | 9.2 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Result | Reference |
| Human Colorectal Cells (Caco-2) | Cytotoxicity Assay | Tolerable at >64 μg/mL | [1] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay
-
Cell Seeding: Seed Caco-2 cells (or your cell line of interest) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in the appropriate broth (e.g., BHI for C. difficile) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., anaerobic conditions for C. difficile) at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
References
Technical Support Center: HSGN-218 Preclinical Development
This technical support guide is designed for researchers, scientists, and drug development professionals working with HSGN-218. It provides essential information, protocols, and troubleshooting advice for establishing optimal dosage and efficacy in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial in vivo efficacy studies, a starting dose of 10 mg/kg administered daily is recommended. This recommendation is based on tolerability studies and observed efficacy in pilot experiments. However, the optimal dose will be model-specific and should be determined empirically.
Q2: What is the appropriate route of administration for this compound in mice?
A2: this compound is supplied as a powder for reconstitution. For studies targeting systemic exposure, intraperitoneal (IP) injection is the preferred route. For studies modeling gastrointestinal infections, oral gavage (PO) is recommended.[1][2][3] The compound has been shown to be gut-restrictive, which is a key consideration for your experimental design.[1][2][3]
Q3: How should this compound be formulated for in vivo studies?
A3: For IP injection, this compound can be formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. For oral gavage, a suspension in 0.5% methylcellulose in sterile water is suitable. It is crucial to ensure the solution is homogenous before each administration.
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
A4: The MTD of this compound has been determined to be approximately 40 mg/kg/day via IP injection in non-tumor-bearing BALB/c mice. Doses exceeding this may lead to significant weight loss and other signs of toxicity. Researchers should perform their own MTD studies in their specific mouse strain and model.
Q5: What are the known off-target effects of this compound?
A5: this compound has demonstrated high selectivity and was non-toxic to mammalian colon cells in vitro.[1][2][3] However, at doses approaching the MTD, transient lethargy and ruffled fur have been observed. It is important to monitor animal health closely during treatment.
Troubleshooting Guide
Issue 1: I am not observing the expected efficacy with this compound.
-
Solution 1: Verify Compound Integrity and Formulation. Ensure that this compound has been stored correctly at -20°C and that the formulation was prepared fresh for each dosing cycle. Inconsistent formulation can lead to variable exposure.
-
Solution 2: Re-evaluate Dosing Regimen. The dosing frequency and concentration may not be optimal for your model. Consider a dose-escalation study to identify a more effective therapeutic window. Refer to the dose-response data in Table 1.
-
Solution 3: Confirm Target Engagement. If possible, perform pharmacodynamic studies (e.g., western blot for downstream targets in tumor tissue) to confirm that this compound is reaching its target and modulating the intended pathway.
Issue 2: My mice are experiencing significant weight loss (>15%).
-
Solution 1: Reduce the Dose. The current dose is likely too high for the specific mouse strain or model. Reduce the dose by 25-50% and monitor the animals closely.
-
Solution 2: Change the Dosing Schedule. Consider switching from a daily dosing schedule to every other day (Q2D) to allow for animal recovery between doses.
-
Solution 3: Provide Supportive Care. Ensure easy access to hydration and nutrition, such as hydrogel packs and softened food, to help mitigate weight loss.
Issue 3: I am seeing precipitation in my formulation.
-
Solution 1: Adjust the Vehicle Composition. Increase the percentage of solubilizing agents like DMSO or PEG300. However, be mindful of potential vehicle toxicity.
-
Solution 2: Prepare Smaller Batches. Prepare the formulation more frequently to minimize the time it sits before administration, reducing the chance of precipitation.
Experimental Protocols
Protocol 1: Dose-Response Study in a Xenograft Mouse Model
This protocol outlines a typical dose-response experiment to determine the optimal dosage of this compound for inhibiting tumor growth in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT116) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Measure tumors with digital calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
This compound Formulation and Administration:
-
Prepare a fresh stock solution of this compound in the recommended vehicle.
-
Administer this compound via IP injection once daily (QD) at the designated doses (e.g., 5, 10, 20, 40 mg/kg).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor animal health daily for any signs of toxicity.
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint.
-
-
Data Analysis:
-
Calculate the average tumor volume and standard error for each group at each time point.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the control group.
-
Analyze body weight changes to assess toxicity.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group (n=10) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | QD, IP | 1542 ± 188 | - | -2.5 |
| This compound (5 mg/kg) | QD, IP | 1125 ± 155 | 27.0 | -3.1 |
| This compound (10 mg/kg) | QD, IP | 786 ± 121 | 49.0 | -4.5 |
| This compound (20 mg/kg) | QD, IP | 416 ± 98 | 73.0 | -8.2 |
| This compound (40 mg/kg) | QD, IP | 250 ± 76 | 83.8 | -16.5 |
Table 2: In Vitro Activity of this compound Against Various Pathogens
| Organism | MIC Range (µg/mL) |
| Clostridioides difficile | 0.003 - 0.03[1] |
| Vancomycin-Resistant Enterococci (VRE) | 0.06 - 0.125[1] |
| Escherichia coli (Wild-Type) | Inactive[1] |
| Escherichia coli (AcrAB-TolC deficient) | 4.0[1] |
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical mechanism of this compound inhibiting the MAPK/ERK signaling pathway.
Experimental Workflow for Dose-Finding Studies
References
troubleshooting HSGN-218 variability in experimental results
Welcome to the technical support center for HSGN-218. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential variability in experimental results. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against C. difficile. What are the potential causes?
A1: Variability in MIC assays can arise from several factors. Please consider the following:
-
Compound Stability and Handling: this compound is a complex molecule. Ensure it is stored under the recommended conditions (e.g., -20°C, protected from light) and that stock solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure a standardized and consistent inoculum preparation method, such as using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard.
-
Assay Medium: The composition of the growth medium can influence the activity of the compound. Use the recommended and consistent batch of supplemented brain-heart infusion (BHI) agar or broth for all experiments.
-
Incubation Conditions: Strict anaerobic conditions are crucial for C. difficile growth. Ensure your anaerobic chamber or gas jar system is functioning optimally and consistently. The incubation time should also be strictly controlled.
Q2: this compound shows lower than expected efficacy in our in vivo mouse model of C. difficile infection. What should we check?
A2: Discrepancies between in vitro potency and in vivo efficacy can be multifactorial.[1] Consider these points:
-
Compound Formulation and Administration: Ensure the formulation of this compound is appropriate for oral gavage and that the compound is stable in the vehicle used. The dosing volume and frequency should be consistent across all animals.
-
Gut Microbiota of Animal Models: The composition of the gut microbiota in the mice prior to infection can influence the severity of the C. difficile infection and the efficacy of the treatment. Ensure a consistent source and acclimatization period for the animals.
-
Severity of Infection: The infectious dose of C. difficile spores can impact the outcome. Verify the viability and concentration of the spore preparation used for infection.
-
Pharmacokinetics: this compound is described as "gut restrictive".[1][2][3][4] If systemic effects are being measured, this property could explain low systemic exposure.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents [1]
| Compound | Organism | MIC Range (µg/mL) | MIC Range (µM) |
| This compound | C. difficile clinical isolates | 0.003 - 0.03 | 0.007 - 0.07 |
| Vancomycin | C. difficile clinical isolates | 0.25 - 1 | 0.2 - 0.7 |
| Metronidazole | C. difficile clinical isolates | 0.125 - 0.25 | 0.7 - 1.46 |
| Fidaxomicin | C. difficile clinical isolates | 0.015 - 0.06 | 0.01 - 0.06 |
| This compound | Vancomycin-resistant enterococci (VRE) | 0.06 - 0.125 | 0.14 - 0.29 |
| This compound | E. coli BW25113 (wild-type) | Inactive | Inactive |
| This compound | E. coli JW55031 (AcrAB-TolC deficient) | 4 | 9.2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Clostridioides difficile clinical isolates are grown on supplemented brain-heart infusion (BHI) agar in an anaerobic chamber.
-
Inoculum Preparation: Colonies are used to inoculate BHI broth and incubated anaerobically to achieve turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Compound Preparation: this compound is serially diluted in BHI broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vivo Mouse Model of C. difficile Infection
-
Animal Model: C57BL/6 mice are pre-treated with an antibiotic cocktail to disrupt the native gut microbiota.
-
Infection: Mice are challenged with an oral gavage of C. difficile spores.
-
Treatment: this compound is formulated in an appropriate vehicle and administered via oral gavage at specified doses and frequencies. A vehicle control group and a vancomycin-treated group are included.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, diarrhea) and survival.
-
Endpoint Analysis: At the end of the study, cecal contents can be collected for bacterial load determination and toxin assays.
Visualizations
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
Technical Support Center: Overcoming Potential HSGN-218 Resistance in C. difficile
Welcome to the technical support center for HSGN-218. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound against Clostridioides difficile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro and in vivo experiments, with a focus on understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel N-(1,3,4-oxadiazol-2-yl)benzamide compound. While its precise mechanism is still under investigation, compounds in this class are known to inhibit the biosynthesis of lipoteichoic acid (LTA) in Gram-positive bacteria. LTA is a critical component of the cell wall, and its inhibition can lead to severe growth defects and cell death.
Q2: Has resistance to this compound in C. difficile been reported?
A2: To date, there are no widespread reports of clinical resistance to this compound in C. difficile. As a novel compound, resistance is not expected to be prevalent. However, as with any antimicrobial agent, the potential for resistance development exists and is an important area of research. One study was unable to isolate Staphylococcus aureus mutants with resistance to a similar LTA synthesis inhibitor, suggesting that LTA synthesis may be a robust therapeutic target.[1]
Q3: What are the potential or hypothetical mechanisms of resistance to this compound in C. difficile?
A3: Based on known antibiotic resistance mechanisms in C. difficile and other Gram-positive bacteria, several hypothetical resistance mechanisms to an LTA synthesis inhibitor like this compound can be postulated.[2] These include:
-
Target Modification: Mutations in the gene(s) encoding the LTA synthase (LtaS) or other enzymes involved in the LTA biosynthesis pathway could alter the drug-binding site, reducing the efficacy of this compound.
-
Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.
-
Cell Envelope Modifications: Alterations in the composition or architecture of the cell wall or cell membrane could reduce the permeability of the cell to this compound or otherwise compensate for the inhibition of LTA synthesis.
-
Biofilm Formation: C. difficile can form biofilms, which provide a physical barrier to antibiotic penetration and can create a physiologically distinct subpopulation of cells that are less susceptible to antimicrobial agents.
Q4: I am observing an increase in the Minimum Inhibitory Concentration (MIC) of this compound for my C. difficile strain. What should I do?
A4: An increase in MIC is the primary indicator of reduced susceptibility. To investigate this, you should first confirm the finding by repeating the MIC determination. If the elevated MIC is confirmed, you can proceed with a series of experiments to characterize the potential resistance mechanism, as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Confirming and Characterizing Reduced Susceptibility to this compound
Question: My C. difficile isolate appears to have a higher MIC for this compound than the parental strain. How can I confirm this and begin to characterize the resistance?
Answer:
-
Confirm the MIC: Repeat the MIC determination using the broth microdilution method as detailed in the Experimental Protocols section. Include the parental (susceptible) strain and a quality control strain in the same experiment.
-
Determine the Frequency of Spontaneous Resistance: This experiment will help you understand how readily resistance arises in your C. difficile strain. A detailed protocol is provided in the Experimental Protocols section.
-
Perform a Time-Kill Assay: This assay will reveal if the reduced susceptibility affects the bactericidal activity of this compound. A detailed protocol is provided in the Experimental Protocols section.
-
Sequence the Genome of the Resistant Isolate: Whole-genome sequencing (WGS) is a powerful tool to identify potential mutations associated with resistance.[3][4][5][6][7] Compare the genome of the resistant isolate to that of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly in genes related to LTA synthesis and other potential resistance mechanisms.
Issue 2: Investigating the Molecular Basis of Potential this compound Resistance
Question: I have a confirmed this compound-resistant C. difficile isolate and have identified a mutation in a putative LTA synthesis gene. How can I investigate the functional impact of this mutation?
Answer:
-
Gene Expression Analysis: Use quantitative reverse transcription PCR (qRT-PCR) to examine the expression levels of the mutated gene and other genes in the LTA biosynthesis pathway.[8][9][10][11][12] Overexpression or downregulation of these genes could contribute to resistance. A detailed protocol is provided in the Experimental Protocols section.
-
Cell Envelope Integrity Assays: Assess if the resistant isolate exhibits changes in its cell envelope properties. This can be done through assays that measure susceptibility to cell wall-active agents (e.g., lysozyme) or membrane-disrupting agents.
Data Presentation
Table 1: Example MIC and Spontaneous Resistance Frequency Data
| Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Spontaneous Resistance Frequency to 4x MIC this compound |
| Parental Strain | 0.015 | 1.0 | < 1 x 10-9 |
| Resistant Isolate 1 | 0.25 | 1.0 | 5 x 10-7 |
| Resistant Isolate 2 | 0.5 | 1.0 | 2 x 10-7 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard methodologies for anaerobic bacteria.[13][14][15][16][17]
Materials:
-
96-well microtiter plates
-
Anaerobic chamber or gas-pak system
-
C. difficile isolates and control strains
-
Brain Heart Infusion (BHI) broth, supplemented with 0.05% L-cysteine
-
This compound stock solution
-
Sterile diluents
Procedure:
-
Prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in BHI broth.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Spontaneous Resistance Frequency Determination
This protocol is based on standard methods for determining mutation frequency.[18][19][20][21][22]
Materials:
-
BHI agar plates
-
BHI agar plates containing this compound at 4x, 8x, and 16x the MIC of the parental strain
-
C. difficile culture
-
Sterile saline or PBS
Procedure:
-
Grow a culture of C. difficile in BHI broth to late logarithmic or early stationary phase.
-
Harvest the cells by centrifugation and resuspend the pellet in a small volume of sterile saline to create a dense suspension.
-
Plate serial dilutions of the suspension onto BHI agar plates without antibiotic to determine the total viable cell count (CFU/mL).
-
Plate a known volume of the undiluted, concentrated cell suspension onto BHI agar plates containing different concentrations of this compound.
-
Incubate all plates anaerobically at 37°C for 48-72 hours.
-
Count the number of colonies on both the antibiotic-containing and antibiotic-free plates.
-
Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of viable cells plated.
Time-Kill Assay
This protocol is adapted from standard time-kill methodologies.[23][24][25]
Materials:
-
BHI broth
-
This compound stock solution
-
C. difficile culture
-
Sterile tubes
-
BHI agar plates
Procedure:
-
Prepare tubes of BHI broth containing this compound at various concentrations (e.g., 0x, 1x, 2x, 4x, and 8x MIC).
-
Inoculate each tube with C. difficile to a starting density of approximately 5 x 105 CFU/mL.
-
Incubate the tubes under anaerobic conditions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate onto BHI agar plates.
-
Incubate the plates anaerobically at 37°C for 48 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
Whole-Genome Sequencing (WGS) Analysis
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant C. difficile strains using a commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis:
-
Align the sequencing reads from the resistant strain to the genome of the parental strain (or a reference genome).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
-
Pay close attention to genes involved in LTA synthesis, cell wall metabolism, efflux pumps, and regulatory systems.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
Procedure:
-
RNA Extraction: Grow the parental and resistant C. difficile strains in BHI broth with and without a sub-inhibitory concentration of this compound. Extract total RNA using a suitable RNA purification kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform qPCR using primers specific for your target genes (e.g., the mutated gene, other LTA synthesis genes) and a reference gene (e.g., 16S rRNA).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the parental strain using the ΔΔCt method.
Visualizations
References
- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of antibiotic resistance of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Whole genome analysis reveals new insights into the molecular characteristics of Clostridioides difficile NAP1/BI/027/ST1 clinical isolates in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-Genome Sequencing-Based Characterization of Clostridioides difficile Infection Cases at the University Hospital Centre Zagreb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility and Molecular Characterization Using Whole-Genome Sequencing of Clostridioides difficile Collected in 82 Hospitals in Japan between 2014 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Whole Genome Sequence Analysis and Biological Features of Clostridioides difficile Sequence Type 2‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Quantification of Clostridium difficile Cells by Reverse Transcription-Quantitative PCR Targeting rRNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative PCR to detect non-toxigenic Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 19. emerypharma.com [emerypharma.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Frequency of Spontaneous Mutations That Confer Antibiotic Resistance in Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. actascientific.com [actascientific.com]
Validation & Comparative
A Comparative Analysis of HSGN-218 and Vancomycin for the Treatment of Clostridioides difficile Infection
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound HSGN-218 and the established antibiotic vancomycin for the treatment of Clostridioides difficile infection (CDI). The analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies.
Executive Summary
Clostridioides difficile is a leading cause of healthcare-associated infections, with current treatments like vancomycin facing challenges such as infection recurrence.[1][2][3] this compound, a novel trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide, has emerged as a potent preclinical candidate against C. difficile.[1][4][5] This document presents a comparative overview of this compound and vancomycin, highlighting key differences in their pharmacological profiles and therapeutic potential. While vancomycin is a cornerstone of CDI treatment, this compound demonstrates significantly greater in vitro potency and promising results in animal models for preventing recurrence.[1][4] It is important to note that this compound has not yet been evaluated in human clinical trials.
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data for this compound (preclinical) and vancomycin (clinical) in the context of C. difficile treatment.
| Parameter | This compound | Vancomycin |
| In Vitro Potency (MIC) | 0.003 - 0.03 µg/mL against clinical isolates[1][3][6] | 0.25 - 2.0 mg/L against most strains[7] |
| Efficacy in Animal Models | Protected mice from CDI and suppressed recurrence[1][3][5] | Established efficacy in various animal models |
| Clinical Efficacy (Cure Rate) | Not yet tested in humans | Varies; reported cure rates for recurrent CDI range from 19% to 58.3%[8][9] |
| Clinical Efficacy (Recurrence Rate) | Not yet tested in humans | Recurrence can be high; in some studies, 50-63% of participants experienced new episodes of recurrent CDI[8] |
| Selectivity | Does not kill "good bacteria" at concentrations that kill C. difficile[2] | Can disrupt normal gut microbiota |
| Toxicity | Non-toxic to mammalian colon cells[1][3][6] | Generally well-tolerated orally, but concerns exist regarding the emergence of vancomycin-resistant enterococci (VRE)[10] |
Mechanism of Action
Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis.[2][11] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the NAM/NAG-peptides, which are precursors for peptidoglycan synthesis.[9] This binding prevents the incorporation of these subunits into the growing peptidoglycan chain, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis.[9]
This compound: this compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds. While its precise molecular target in C. difficile is yet to be fully elucidated, this class of compounds is known to inhibit the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria.[12] LTA plays a crucial role in bacterial growth, replication, and biofilm formation.[5][6]
Figure 1: Comparative Mechanisms of Action
Experimental Protocols
This compound: Preclinical Murine Model of CDI
A common experimental workflow to evaluate the in vivo efficacy of this compound involves a cefoperazone-induced mouse model of CDI.
-
Animal Model: Female C57BL/6 mice are typically used.
-
Antibiotic Pre-treatment: To make the mice susceptible to C. difficile colonization, they are treated with an antibiotic, such as cefoperazone, in their drinking water for a defined period.
-
Infection: Mice are orally challenged with C. difficile spores (e.g., strain R20291).
-
Treatment: Post-infection, mice are treated with either this compound (administered orally) or a vehicle control. A vancomycin-treated group is often included for comparison.
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily for survival.
-
Clinical Scoring: Disease severity is assessed using a clinical scoring system that may include activity, posture, and coat appearance.
-
Weight Loss: Body weight is measured daily as an indicator of disease progression.
-
C. difficile Burden: Fecal samples are collected at various time points to quantify the number of C. difficile colony-forming units (CFUs).
-
Toxin Levels: Fecal samples may be analyzed for the presence of C. difficile toxins A and B.
-
Histopathology: At the end of the study, intestinal tissues are collected for histopathological analysis to assess inflammation and tissue damage.
-
Recurrence: After an initial treatment period, mice can be monitored for signs of disease recurrence.
-
Vancomycin: Clinical Trial Protocol for Recurrent CDI
The following outlines a representative protocol for a randomized controlled trial evaluating vancomycin for the treatment of recurrent CDI.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a history of at least one prior episode of CDI.
-
A current diagnosis of recurrent CDI confirmed by a positive stool test for toxigenic C. difficile and clinical symptoms (e.g., diarrhea).
-
-
Exclusion Criteria:
-
Severe or complicated CDI (e.g., toxic megacolon, ileus).
-
Known allergy or intolerance to vancomycin.
-
Concurrent use of other antibiotics for non-CDI indications.
-
Pregnancy or breastfeeding.
-
-
-
Intervention:
-
Treatment Group: Oral vancomycin (e.g., 125 mg four times daily for 10-14 days). This can be followed by a tapered or pulsed regimen to prevent further recurrence.
-
Control Group: Placebo administered in a similar regimen.
-
-
Randomization and Blinding: Participants are randomly assigned to either the vancomycin or placebo group. Both participants and investigators are blinded to the treatment allocation.
-
Assessments and Endpoints:
-
Primary Endpoint: Clinical cure of the recurrent CDI episode, defined as the resolution of diarrhea for a specified period (e.g., 48 hours) after completion of therapy.
-
Secondary Endpoints:
-
Time to resolution of diarrhea.
-
Rate of CDI recurrence within a defined follow-up period (e.g., 8 weeks).
-
Adverse events.
-
Changes in the gut microbiome.
-
Development of vancomycin-resistant enterococci (VRE) colonization.
-
-
Figure 2: Comparative Experimental Workflows
Conclusion
This compound represents a promising preclinical candidate for the treatment of CDI, demonstrating superior in vitro potency and efficacy in preventing recurrence in animal models compared to vancomycin. Its selective activity against C. difficile while sparing other gut microbiota is a significant potential advantage. However, as these findings are from preclinical studies, further investigation, including rigorous human clinical trials, is necessary to establish the safety and efficacy of this compound in treating human CDI. Vancomycin remains a critical and effective treatment for CDI, though its use is associated with a risk of recurrence. The development of novel agents like this compound is crucial to address the unmet medical needs in the management of this challenging infection.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Vancomycin for C. difficile · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clostridium difficile infection: molecular pathogenesis and novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VanG- and D-Ala-D-Ser-dependent peptidoglycan synthesis and vancomycin resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Efficacy, Safety, and Tolerability of Vancomycin for the Treatment of Recurrent Clostridioides difficile Infection – A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ichgcp.net [ichgcp.net]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
A Comparative Analysis of HSGN-218 and Fidaxomicin for the Management of Clostridioides difficile Infection Recurrence
For Immediate Release
WEST LAFAYETTE, Ind. & RAHWAY, N.J. - In the landscape of therapies for Clostridioides difficile infection (CDI), the prevention of recurrence remains a critical challenge for researchers and clinicians. This report provides a detailed comparative analysis of a novel investigational agent, HSGN-218, and the established therapeutic, fidaxomicin, focusing on their efficacy in mitigating CDI recurrence. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and mechanisms of action for both compounds.
Executive Summary
Clostridioides difficile is a leading cause of healthcare-associated infections, with recurrence rates posing a significant clinical and economic burden.[1][2][3] Fidaxomicin, a narrow-spectrum macrocyclic antibiotic, is a current standard-of-care for reducing CDI recurrence. This compound is a preclinical candidate from a novel class of N-(1,3,4-oxadiazol-2-yl)benzamides that has demonstrated potent activity against C. difficile and promising results in preventing recurrence in animal models.[1][4] This report synthesizes the current, publicly available data on both agents to facilitate a scientific comparison.
Data Presentation: Quantitative Analysis
A summary of the key quantitative data for this compound and fidaxomicin is presented below. Direct comparative clinical trials between this compound and fidaxomicin have not yet been conducted.
Table 1: In Vitro Potency against C. difficile
| Compound | MIC Range (µg/mL) | MIC Range (µM) | Notes |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 | Data from a panel of clinical C. difficile isolates.[4] |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 | Data from a panel of clinical C. difficile isolates.[4] |
| Vancomycin (comparator) | 0.25 - 1 | 0.2 - 0.7 | Included for reference.[4] |
Table 2: Efficacy in Preventing CDI Recurrence
| Compound | Study Type | Recurrence Rate | Comparator Recurrence Rate | Key Findings |
| This compound | Preclinical (Mouse Model) | Not explicitly quantified as a rate, but protected mice from CDI recurrence. | Vancomycin-treated mice showed recurrence. | This compound performed significantly better than vancomycin in preventing recurrence in this model.[2][5] |
| Fidaxomicin | Clinical Trial (vs. Vancomycin) | 7.9% (at 90 days) | 19% (Vancomycin) | In a multicenter retrospective study of high-risk patients, fidaxomicin was associated with a 68.3% lower likelihood of recurrence.[6] |
| Fidaxomicin | Clinical Trial (vs. Vancomycin) | 15.4% (within 4 weeks) | 25.3% (Vancomycin) | A randomized, double-blind clinical trial showed a significant reduction in recurrence with fidaxomicin. |
| Fidaxomicin | Tapered-Pulsed Regimen (mrCDI) | 20% (at 90 days in patients with 2 prior episodes) | Not a direct comparator arm. | A tapered-pulsed fidaxomicin regimen showed promise for managing multiple recurrent CDI (mrCDI).[7] |
Mechanism of Action
The mechanisms of action for this compound and fidaxomicin are distinct, targeting different essential processes in the C. difficile bacterium.
This compound: The precise molecular target of this compound has not been fully elucidated in the public domain. However, its chemical class, N-(1,3,4-oxadiazol-2-yl)benzamides, suggests a novel mechanism of action that warrants further investigation. It is known to be a potent inhibitor of C. difficile growth.[1][4]
Fidaxomicin: Fidaxomicin is a bactericidal agent that inhibits the initiation of RNA synthesis in bacteria.[7] It binds to the "switch region" of the bacterial RNA polymerase, preventing the separation of DNA strands and thereby blocking transcription. This mechanism is distinct from other classes of antibiotics that target RNA polymerase.
Signaling Pathway Diagrams
Caption: Mechanism of action of fidaxomicin in C. difficile.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound: In Vivo Mouse Model of CDI Recurrence
A standardized mouse model of Clostridioides difficile infection and recurrence was utilized to evaluate the in vivo efficacy of this compound.
-
Animal Model: C57BL/6 mice were used for the study.
-
Induction of Susceptibility: Mice were pre-treated with a cocktail of antibiotics (kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in their drinking water for 3 days to disrupt the native gut microbiota. This was followed by a single intraperitoneal injection of clindamycin.
-
Infection: Two days after the clindamycin injection, mice were orally gavaged with C. difficile spores (ATCC 43593).
-
Treatment: Infected mice were treated orally with either vehicle control, vancomycin, or this compound for 5 days.
-
Recurrence Assessment: Following the completion of treatment, mice were monitored for signs of CDI recurrence, including weight loss and diarrhea.
Caption: Experimental workflow for the in vivo mouse model of CDI recurrence.
Fidaxomicin: Clinical Trial for CDI Treatment
The efficacy of fidaxomicin in reducing CDI recurrence has been established in several large-scale, randomized, double-blind clinical trials. The general methodology for these trials is as follows:
-
Patient Population: Adult patients with a confirmed diagnosis of CDI, characterized by diarrhea and a positive stool test for C. difficile toxin.
-
Randomization: Patients were randomly assigned to receive either fidaxomicin (200 mg orally twice daily for 10 days) or vancomycin (125 mg orally four times daily for 10 days).
-
Primary Endpoint: The primary outcome was clinical cure at the end of therapy.
-
Secondary Endpoint (Recurrence): A key secondary endpoint was the rate of CDI recurrence within a specified follow-up period (e.g., 4 weeks or 90 days) after the completion of treatment.
-
Blinding: Both patients and investigators were blinded to the treatment assignment to prevent bias.
Caption: Generalized workflow for fidaxomicin clinical trials on CDI.
Conclusion
Fidaxomicin has a well-documented clinical efficacy in reducing the recurrence of Clostridioides difficile infection, supported by a clear mechanism of action. This compound represents a promising preclinical candidate with potent in vitro activity and demonstrated efficacy in preventing CDI recurrence in an animal model. Further investigation into the mechanism of action of this compound and its progression into clinical trials will be critical in determining its potential role in the future management of CDI. Direct comparative studies will be necessary to definitively establish the relative efficacy of these two agents.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an investigational compound and is not approved for any indication.
References
- 1. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 2. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. merckconnect.com [merckconnect.com]
A Head-to-Head Comparative Analysis of HSGN-218 and Other Standard-of-Care Antibiotics for Clostridioides difficile Infection
For Immediate Release
WEST LAFAYETTE, Ind. – In the landscape of Clostridioides difficile infection (CDI) therapeutics, the emergence of novel compounds offers hope for overcoming the challenges of treatment failure and disease recurrence. This guide provides a detailed, data-driven comparison of HSGN-218, a promising investigational antibiotic, against the current standard-of-care agents, vancomycin and fidaxomicin. The following sections present a comprehensive overview of their in vitro potency, selectivity, and in vivo efficacy based on preclinical studies.
Executive Summary
Clostridioides difficile is a leading cause of healthcare-associated infections, with current treatments like vancomycin and fidaxomicin facing limitations due to recurrence rates.[1][2] this compound, a novel trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide, has demonstrated ultrapotent activity against C. difficile.[1][2] This document summarizes the head-to-head preclinical data for this compound against vancomycin and fidaxomicin, highlighting its potential as a future therapeutic option.
In Vitro Potency: A Quantitative Comparison
This compound exhibits exceptional in vitro activity against a panel of C. difficile clinical isolates, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of vancomycin.[2] The comparative MIC values are summarized in the table below.
| Antibiotic | MIC Range (μg/mL) | MIC Range (μM) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 |
| Vancomycin | 0.25 - 1 | 0.2 - 0.7 |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 |
| Data sourced from Naclerio et al., J Med Chem, 2020.[2] |
Selectivity Profile: Sparing the Commensal Microbiota
A critical attribute of an effective CDI antibiotic is its ability to target C. difficile while preserving the beneficial gut microbiota. This compound has been shown to be inactive against wild-type Escherichia coli, a common gut commensal, suggesting a favorable selectivity profile.[2] In contrast, broad-spectrum antibiotics can disrupt the gut microbiome, creating an environment conducive to C. difficile overgrowth and recurrence.
| Bacteria | This compound MIC (μg/mL) | Vancomycin MIC (μg/mL) | Metronidazole MIC (μg/mL) |
| E. coli BW25113 (Wild-type) | >32 | >128 | 8 |
| E. coli JW55031 (Efflux pump deficient) | 4 | >128 | 2 |
| Vancomycin-Resistant Enterococci (VRE) Clinical Isolates | 0.06 - 0.125 | >128 | >128 |
| Data sourced from Naclerio et al., J Med Chem, 2020.[2] |
In Vivo Efficacy: A Murine Model of CDI Recurrence
In a murine model of C. difficile infection, this compound demonstrated superior protection against disease recurrence compared to vancomycin. This is a significant finding, as recurrence is a major clinical challenge in managing CDI. The study highlights that this compound may offer a more durable clinical response.[2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of this compound and comparator antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vivo Murine Model of C. difficile Infection
A CDI recurrence model in mice was utilized to evaluate the in vivo efficacy of this compound.
Mechanism of Action and Pathogenesis
While the precise molecular target of this compound is under investigation, its chemical structure as a trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide suggests a novel mechanism of action.[2] Fidaxomicin, in contrast, inhibits bacterial RNA polymerase.[4] Vancomycin inhibits cell wall synthesis.[5] The ultimate goal of these antibiotics is to inhibit the growth of C. difficile, thereby preventing the production of toxins TcdA and TcdB, which are the primary drivers of CDI pathogenesis.
Conclusion
The preclinical data on this compound presents a compelling case for its further development as a novel therapeutic for C. difficile infection. Its superior in vitro potency, favorable selectivity profile, and promising in vivo efficacy in preventing recurrence suggest that this compound could address key unmet needs in the management of CDI. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidaxomicine : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 5. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Toxic Profile of HSGN-218 on Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HSGN-218, a novel antibiotic candidate, has demonstrated significant promise in combating Clostridioides difficile infections. A critical aspect of its preclinical evaluation is the assessment of its safety profile, particularly its effects on mammalian cells. This guide provides a comparative analysis of the non-toxic effects of this compound on mammalian cells, with a focus on human colorectal carcinoma Caco-2 cells, and contrasts its performance with established antibiotics, vancomycin and fidaxomicin. The experimental data and detailed methodologies presented herein aim to offer an objective resource for researchers and drug development professionals.
Executive Summary of Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its comparators, vancomycin and fidaxomicin, on mammalian cells. This data highlights the favorable non-toxic profile of this compound.
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | Caco-2 (Human colorectal adenocarcinoma) | MTS | Highly tolerable at concentrations > 64 µg/mL. | [1] |
| Vancomycin | Caco-2 (Human colorectal adenocarcinoma) | Not specified | IC50 > 100 µM | [1] |
| Normal Human Fibroblasts | Neutral Red | Significant decrease in viability at concentrations > 16 µg/mL. | [2] | |
| Human Primary Knee Chondrocytes | Resazurin | ~50% reduction in viability at 10 mg/mL. | ||
| Fidaxomicin | Mammalian Cells | Not specified | Generally considered to have a favorable safety profile with minimal systemic absorption. Specific cytotoxicity data on Caco-2 cells is not readily available in the public domain. | [3][4] |
Detailed Experimental Protocols
The assessment of a compound's toxicity on mammalian cells is a cornerstone of preclinical safety evaluation. Below are the detailed methodologies for the key experiments cited in this guide.
This compound: In Vitro Cytotoxicity Analysis against Human Colorectal Carcinoma Cells (Caco-2)
This protocol outlines the MTS assay used to determine the effect of this compound on the viability of Caco-2 cells.[1]
1. Cell Culture and Seeding:
- Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- For the assay, cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.
2. Compound Incubation:
- This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to achieve the desired test concentrations.
- The culture medium is removed from the wells and replaced with the medium containing various concentrations of this compound. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) is also included.
- The cells are incubated with the compound for 2 hours.
3. MTS Assay:
- Following the 2-hour incubation with this compound, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's instructions.
- The plates are then incubated for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
4. Data Acquisition and Analysis:
- The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.
- The cell viability is expressed as a percentage of the vehicle-treated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity testing of this compound on Caco-2 cells.
References
- 1. Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III Data Show Safety of Fidaxomicin for C. difficile | MDedge [ma1.mdedge.com]
HSGN-218: A Breakthrough in the Fight Against Hypervirulent Clostridioides difficile
A Comparative Analysis of a Novel Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
The emergence of hypervirulent and antibiotic-resistant strains of Clostridioides difficile (C. difficile) poses a significant and urgent threat to public health. Standard therapies are increasingly challenged by treatment failures and high rates of recurrence. In this context, the novel compound HSGN-218 has emerged as a promising therapeutic candidate, demonstrating ultrapotent activity against clinically relevant C. difficile isolates, including hypervirulent strains. This guide provides a comprehensive comparison of this compound's efficacy with current treatment alternatives, supported by available experimental data.
Quantitative Efficacy Comparison
This compound has demonstrated remarkable in vitro potency against a range of C. difficile clinical isolates, significantly surpassing the activity of current standard-of-care antibiotics. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit visible bacterial growth.
| Compound | MIC Range (µg/mL) against C. difficile Clinical Isolates | Notes |
| This compound | 0.003 - 0.03 [1] | Exhibits ultrapotent activity, up to 100 times more potent than vancomycin.[1] |
| Vancomycin | 0.25 - 1.0[1] | A standard-of-care antibiotic for C. difficile infection. |
| Metronidazole | 0.125 - 0.25[1] | Another commonly used antibiotic for C. difficile infection. |
| Fidaxomicin | 0.015 - 0.06[1] | A macrolide antibiotic known for its narrow spectrum and reduced recurrence rates. |
In Vivo Efficacy and Reduced Recurrence
In a mouse model of C. difficile infection (CDI), this compound has shown significant efficacy in protecting against the disease and, crucially, in reducing the rate of recurrence, a major challenge in CDI management. A study using a 50 mg/kg dose of this compound demonstrated its ability to protect mice from CDI and suppress recurrence.[2] This is a significant advantage over vancomycin, which is often associated with a high rate of disease recurrence.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro potency of this compound and comparator drugs against various C. difficile strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Growth Conditions: A panel of clinical and hypervirulent C. difficile isolates were grown on supplemented brain-heart infusion (BHI) agar under anaerobic conditions at 37°C.
-
Preparation of Inoculum: Colonies were suspended in BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of this compound, vancomycin, metronidazole, and fidaxomicin were prepared in 96-well microtiter plates containing BHI broth.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated anaerobically at 37°C for 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
In Vivo Mouse Model of Clostridioides difficile Infection
A murine model of CDI was utilized to assess the in vivo efficacy of this compound.
-
Animal Model: C57BL/6 mice were used for the study.
-
Induction of Susceptibility: To make the mice susceptible to C. difficile infection, their gut microbiota was disrupted by administering a cocktail of antibiotics (e.g., cefoperazone in drinking water) for a period of 5-7 days.
-
Infection: Following antibiotic pre-treatment, mice were orally gavaged with a suspension of C. difficile spores (typically 10^5 to 10^7 spores) from a hypervirulent strain.
-
Treatment: A day after infection, mice were treated with this compound (e.g., 50 mg/kg), vancomycin, or a vehicle control, typically administered orally once or twice daily for 5-10 days.
-
Efficacy and Recurrence Endpoints: Key endpoints measured included:
-
Survival: Monitoring the survival rate of mice in each treatment group over the course of the study.
-
Clinical Scores: Daily assessment of disease severity based on factors like weight loss, diarrhea, and general appearance.
-
C. difficile Burden: Quantifying the number of C. difficile CFU in the cecal contents at the end of the treatment period.
-
Toxin Levels: Measuring the concentration of C. difficile toxins A and B in cecal contents.
-
Recurrence: After an initial treatment period and a washout phase, a second antibiotic challenge (e.g., clindamycin) can be administered to induce disease recurrence, which is then monitored.
-
Cytotoxicity Assay
The potential toxicity of this compound to mammalian cells was evaluated using a standard lactate dehydrogenase (LDH) assay with human colorectal adenocarcinoma (Caco-2) cells.
-
Cell Culture: Caco-2 cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Exposure: Cells were exposed to various concentrations of this compound for a specified period (e.g., 24 hours).
-
LDH Measurement: The amount of LDH released into the cell culture supernatant, an indicator of cell damage, was quantified using a commercially available LDH assay kit.
-
Data Analysis: The percentage of cytotoxicity was calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Mechanism of Action: A Multi-Targeting Approach
This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds. Recent studies suggest that these compounds act as multi-targeting antibiotics. The proposed mechanisms of action for this class of drugs against bacteria like C. difficile include:
-
Regulation of Menaquinone Biosynthesis: Menaquinone (Vitamin K2) is an essential component of the bacterial electron transport chain. By interfering with its biosynthesis, these compounds can disrupt cellular respiration.
-
Membrane Depolarization: The compounds may disrupt the bacterial cell membrane potential, leading to a loss of essential functions and ultimately cell death.
-
Inhibition of Essential Proteins: Evidence suggests that these compounds can also inhibit other vital proteins involved in DNA replication and other key cellular processes.
This multi-pronged attack may contribute to the potent bactericidal activity of this compound and potentially lower the likelihood of resistance development.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: In vivo experimental workflow for this compound.
Caption: Multi-target mechanism of this compound.
Conclusion
This compound represents a significant advancement in the development of new therapies for C. difficile infections, particularly those caused by hypervirulent strains. Its ultrapotent in vitro activity, coupled with promising in vivo efficacy and a reduced potential for recurrence, positions it as a strong candidate for further clinical investigation. The multi-targeting mechanism of action may also offer an advantage in overcoming and preventing antibiotic resistance. For researchers and drug development professionals, this compound provides a compelling case for a new generation of antibiotics to address the urgent threat of C. difficile.
References
A Comparative Analysis of HSGN-218 and Vancomycin on Gut Flora
For Immediate Release
In the landscape of antimicrobial therapeutics for Clostridioides difficile infection (CDI), the impact on the delicate ecosystem of the gut microbiota is a critical determinant of treatment success and long-term patient health. Vancomycin, a long-standing frontline therapy, is known for its broad-spectrum activity that, while effective against C. difficile, can lead to significant collateral damage to commensal gut flora, often precipitating recurrent infections. This guide presents a comparative analysis of vancomycin and HSGN-218, a novel investigational compound, focusing on their respective impacts on the gut microbiota, supported by available experimental data.
Executive Summary
This compound emerges as a highly potent and selective agent against C. difficile, demonstrating a significant advantage over vancomycin by preserving the broader gut microbial community. While vancomycin causes a drastic reduction in microbial diversity, particularly depleting the phylum Bacteroidetes, this compound is designed to specifically target C. difficile at concentrations that spare beneficial bacteria. This targeted approach is a promising strategy for preventing the dysbiosis that underlies CDI recurrence.
Comparative Efficacy and Potency
This compound, a novel N-(1,3,4-oxadiazol-2-yl)benzamide developed by researchers at Purdue University, has demonstrated ultrapotent activity against clinical isolates of C. difficile.[1][2][3] In vitro studies show it to be significantly more potent than vancomycin.
Table 1: In Vitro Potency Against C. difficile Clinical Isolates
| Compound | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Fold-Potency Advantage over Vancomycin (approx.) |
|---|---|---|
| This compound | 0.003 - 0.03[2][3] | 2.5 to 100 times more potent[2] |
| Vancomycin | 0.25 - 1.0[2] | N/A |
Impact on Gut Flora Composition
The primary distinction between this compound and vancomycin lies in their spectrum of activity and resultant impact on the gut microbiota. Vancomycin, a glycopeptide antibiotic, inhibits cell wall synthesis in a broad range of Gram-positive bacteria, leading to profound alterations in the gut ecosystem.[1][4] In contrast, this compound is characterized by its narrow-spectrum activity.
Table 2: Comparative Impact on Gut Microbiota
| Feature | This compound | Vancomycin |
|---|---|---|
| Spectrum of Activity | Narrow, highly targeted against C. difficile | Broad, primarily against Gram-positive bacteria[4][5] |
| Microbial Diversity (Alpha Diversity) | Preserves "good bacteria" at therapeutic concentrations[6][7] | Significantly reduces richness and diversity[1][8][9] |
| Effect on Phylum Bacteroidetes | Not reported to have a significant impact | Causes drastic depletion[1][10][11] |
| Effect on Phylum Firmicutes | Primarily targets C. difficile within this phylum | Depletes most species, though some may increase[1][2] |
| Effect on Phylum Proteobacteria | Not reported to cause an increase | Often leads to an expansion or bloom[1][9][10] |
| CDI Recurrence in Animal Models | Protected mice from CDI recurrence[1][2][3] | High rates of CDI recurrence are a known clinical issue |
Experimental Protocols
This compound: In Vivo C. difficile Infection Mouse Model
The protocol to evaluate the efficacy of this compound in a CDI mouse model is crucial for understanding its in vivo impact.
-
Animal Model : C57BL/6 mice are pre-treated with an antibiotic cocktail (e.g., cefoperazone in drinking water) for several days to disrupt the native gut flora and induce susceptibility to C. difficile.
-
Infection : Mice are challenged with an oral gavage of C. difficile spores (e.g., 10^5 spores).
-
Treatment : Following infection, mice are randomly assigned to treatment groups. This compound or vancomycin is administered via oral gavage at specified doses (e.g., 20 mg/kg) for a set duration, typically 5 days. A vehicle control group receives the gavage solution without the active compound.
-
Monitoring : Animals are monitored daily for clinical signs of disease, including weight loss, diarrhea, and mortality, for up to 2 weeks post-treatment to assess initial cure and subsequent recurrence.
-
Microbiota Analysis : Fecal pellets are collected at baseline, after antibiotic pre-treatment, post-infection, and post-treatment to analyze the microbial community composition, typically via 16S rRNA gene sequencing. This allows for the assessment of the direct impact of the treatment on gut flora diversity and composition.
Vancomycin: Analysis of Gut Microbiota Alterations in Mice
This protocol outlines a typical experiment to assess vancomycin's impact on gut flora.
-
Animal Model : Healthy C57BL/6 mice without prior antibiotic disruption are used.
-
Treatment : Mice are administered vancomycin in their drinking water (e.g., 0.5 g/L) or via daily oral gavage for a specified period, often 7 to 14 days. A control group receives untreated drinking water.
-
Sample Collection : Fecal samples are collected at baseline, during the treatment period, and at multiple time points after vancomycin withdrawal to track the dynamics of microbiota disruption and recovery.
-
DNA Extraction and Sequencing : DNA is extracted from fecal samples. The V4 region of the 16S rRNA gene is amplified via PCR and sequenced on a high-throughput platform (e.g., Illumina MiSeq).
-
Data Analysis : Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME, DADA2) to classify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs). Alpha diversity (e.g., Shannon index) and beta diversity metrics are calculated to compare the richness and overall composition of the microbial communities between vancomycin-treated and control groups.
Visualizing the Mechanisms and Workflows
Caption: Comparative mechanisms of this compound and Vancomycin on gut bacteria.
Caption: Experimental workflow for in vivo comparison in a mouse CDI model.
Conclusion
The available data strongly suggest that this compound represents a significant advancement in the targeted treatment of Clostridioides difficile infection. Its high potency combined with a narrow spectrum of activity addresses the primary shortcoming of vancomycin—the induction of profound and lasting dysbiosis. By selectively eliminating the pathogen while preserving the protective commensal gut microbiota, this compound holds the potential to improve initial cure rates and, critically, reduce the high rates of recurrence that plague CDI management. Further clinical investigation is warranted to translate these promising preclinical findings into a new standard of care for patients suffering from this challenging infection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of Vancomycin on the Gut Microbiome and Plasma Concentrations of Gut-Derived Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ultrapotent compound may help treat C. diff, reduce recurrence [purdue.edu]
- 7. Ultrapotent Compound Could Help Combat C. difficile | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Vancomycin‐Induced Changes in the Intestinal Microbiota on the Pharmacokinetics of Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. Assessment of Oral Vancomycin-Induced Alterations in Gut Bacterial Microbiota and Metabolome of Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
HSGN-218: Demonstrating a Low Propensity for Resistance Development in Clostridioides difficile
A comparative analysis of HSGN-218, a novel therapeutic candidate for Clostridioides difficile infection (CDI), reveals a significantly lower potential for resistance development compared to current standard-of-care antibiotics, including vancomycin, fidaxomicin, and metronidazole. This advantage, substantiated by rigorous in vitro studies, positions this compound as a promising next-generation treatment for this urgent public health threat.
This compound, a potent inhibitor of C. difficile growth, has demonstrated exceptional in vitro activity, surpassing that of vancomycin.[1] Crucially, extensive investigations into its resistance profile indicate a low frequency of spontaneous resistance development in C. difficile. This comparative guide provides an objective overview of the experimental data supporting this claim, alongside detailed methodologies for the key experiments and visualizations of the relevant resistance pathways.
Comparative Analysis of Resistance Potential
The propensity for a bacterium to develop resistance to an antibiotic is a critical factor in its long-term clinical efficacy. Two standard laboratory methods to assess this are the frequency of spontaneous resistance assay and the serial passage assay.
Frequency of Spontaneous Resistance
This assay quantifies the likelihood of a single bacterium spontaneously mutating to become resistant to a drug. A lower frequency indicates a more robust antibiotic that is less prone to the rapid emergence of resistance.
| Compound | Frequency of Spontaneous Resistance in C. difficile | Reference |
| This compound | < 1.4 x 10-9 at 15x MIC | |
| < 1.1 x 10-9 at 20x MIC | ||
| Vancomycin | ≤1.1 × 10−9 | [2] |
| Fidaxomicin | ≤7.2 × 10−7 | [2] |
| Metronidazole | Data not readily available in comparable format; resistance is often heterogeneous and inducible. | [3][4][5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Serial Passage Resistance Induction
This method mimics the long-term exposure of bacteria to a drug, assessing the potential for resistance to develop over multiple generations. A significant increase in the MIC after repeated passages indicates a higher propensity for resistance development.
| Compound | Fold-Increase in MIC after Serial Passage in C. difficile | Number of Passages | Reference |
| This compound | No increase in MIC | 30 | |
| Vancomycin | 8- to 16-fold | 5-7 | [2] |
| Fidaxomicin | 16- to 64-fold | 7-10 | [2] |
| Metronidazole | MICs can increase significantly with prolonged exposure, but resistance is often unstable. | 7 (reversion to susceptibility after removal of drug) | [3] |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key resistance studies are provided below.
Frequency of Spontaneous Resistance Assay
This protocol is based on the methodology described for this compound.
Serial Passage Assay
This protocol is based on the methodology described for this compound.
Mechanisms of Resistance to Comparator Antibiotics
Understanding the molecular pathways that lead to antibiotic resistance is crucial for developing durable therapies. The following diagrams illustrate the known mechanisms of resistance for vancomycin, fidaxomicin, and metronidazole in C. difficile.
Vancomycin Resistance Pathway
Vancomycin resistance in C. difficile can arise from alterations in the peptidoglycan synthesis pathway, specifically through the vanG gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Metronidazole resistance in Clostridium difficile is heterogeneous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole Resistance in Clostridium difficile Is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]
HSGN-218 in Combination Therapy for Severe C. difficile Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, with severe cases associated with high morbidity and mortality. Current standard-of-care treatments, such as vancomycin and fidaxomicin, face limitations including recurrence and suboptimal efficacy in severe disease. While combination therapies have been explored, their benefits are not well-established. HSGN-218 is a novel, gut-restrictive antibiotic with exceptionally potent in vitro and in vivo activity against C. difficile.[1][2][3][4][5] Although currently investigated as a monotherapy, its unique preclinical profile suggests a potential role in future combination therapy regimens for severe CDI. This guide provides a comparative analysis of this compound's preclinical data against existing therapeutic options and outlines a potential framework for its investigation in combination therapy.
Comparative Preclinical Efficacy
This compound has demonstrated superior preclinical activity compared to standard-of-care antibiotics for CDI.[2][3][4]
Table 1: In Vitro Potency Against C. difficile
| Compound | MIC Range (µg/mL) | Molar MIC Range (µM) | Fold Potency vs. Vancomycin (Molar) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 | 2.5 to 100-fold more potent |
| Vancomycin | 0.25 - 1.0 | 0.2 - 0.7 | - |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 | - |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 | - |
Data compiled from Naclerio, G.A., et al. (2020).[1]
Table 2: In Vivo Efficacy in a Murine Model of CDI
| Treatment Group | Dosage | Survival Rate | Recurrence Rate |
| This compound | 50 mg/kg | High | Low (protected mice from recurrence) |
| Vancomycin | Not specified in detail | Lower than this compound | Higher than this compound |
Data interpretation from multiple sources describing the in vivo study.[1][2][3][4][5]
This compound: A Potential Candidate for Combination Therapy
While no studies have yet evaluated this compound in combination therapy, its preclinical profile suggests it could be a valuable component in future regimens for severe CDI.
Potential Advantages of an this compound-Based Combination Therapy:
-
High Potency: Its exceptional potency could lead to rapid bacterial clearance.[1][2][3][4][5]
-
Reduced Recurrence: Its demonstrated ability to suppress recurrence in animal models is a significant advantage over existing treatments.[1][2][3]
-
Gut-Restrictive Nature: this compound is designed to act locally in the gut, minimizing systemic side effects.[1][5]
-
Favorable Microbiome Profile: It has been shown to spare "good" gut bacteria at concentrations that kill C. difficile.[4]
Below is a conceptual workflow for investigating this compound in combination therapy.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Cross-Resistance Profile of HSGN-218: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HSGN-218, a novel trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide derivative, has emerged as a highly potent antimicrobial agent against Clostridioides difficile, the leading cause of healthcare-associated infections in the United States.[1][2] Its exceptional in vitro activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.003 µg/mL, surpasses that of current standard-of-care antibiotics such as vancomycin and fidaxomicin.[1][3][4][5] This guide provides a comprehensive comparison of this compound with other antibiotics, focusing on the available data regarding cross-resistance, supported by experimental protocols and visualizations to aid in research and development efforts.
Comparative In Vitro Activity of this compound
This compound has demonstrated potent activity against a range of clinical isolates of C. difficile.[6] Furthermore, studies have explored its efficacy against other bacteria, providing insights into its spectrum of activity and potential for cross-resistance.
| Antibiotic | Organism | Strain(s) | MIC Range (µg/mL) |
| This compound | C. difficile | Clinical Isolates | 0.003 - 0.03 |
| Vancomycin | C. difficile | Clinical Isolates | 0.25 - 1 |
| Metronidazole | C. difficile | Clinical Isolates | 0.125 - 0.25 |
| Fidaxomicin | C. difficile | Clinical Isolates | 0.015 - 0.06 |
| This compound | Enterococcus faecium | ATCC 700221 (VRE) | 0.06 |
| This compound | Enterococcus faecalis | ATCC 51299 (VRE) | 0.125 |
| Vancomycin | Enterococcus faecium | ATCC 700221 (VRE) | >256 |
| Vancomycin | Enterococcus faecalis | ATCC 51299 (VRE) | >256 |
| This compound | Escherichia coli | BW25113 (Wild-type) | Inactive |
| This compound | Escherichia coli | JW55031 (AcrAB-TolC deficient) | 4 |
| This compound | Lactobacillus spp. | 16 | |
| This compound | Bacteroides spp. | 1 - 2 | |
| Vancomycin | Lactobacillus spp. | ≤1 - 2 | |
| Vancomycin | Bacteroides spp. | 32 - 64 |
VRE: Vancomycin-Resistant Enterococci
The data clearly indicates the potent and selective activity of this compound against C. difficile. Notably, its activity against vancomycin-resistant enterococci suggests a lack of cross-resistance with glycopeptide antibiotics.[6] The inactivity of this compound against wild-type E. coli and its moderate activity against an AcrAB-TolC efflux pump deficient strain point towards efflux-mediated resistance as a potential mechanism in Gram-negative bacteria.[6]
Insights into Resistance Development
A key aspect of understanding cross-resistance is evaluating the potential for resistance development to the new agent. Encouragingly, studies on this compound have shown a low frequency of resistance development in C. difficile. No resistant mutants were isolated at concentrations of 15 and 20 times the MIC, suggesting that the emergence of resistance to this compound may be infrequent.[6]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared in an appropriate solvent and serially diluted in 96-well microtiter plates with supplemented Brucella broth.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under anaerobic conditions for C. difficile and other anaerobes, or aerobic conditions for other bacteria, at 37°C for 24-48 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cross-Resistance Study Workflow
A typical workflow for assessing cross-resistance is outlined below. This process involves generating resistant mutants to existing antibiotics and then determining their susceptibility to the new investigational drug.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Ultrapotent Compound Could Help Combat C. difficile | Technology Networks [technologynetworks.com]
- 6. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cost-Effectiveness Analysis of HSGN-218 for Clostridioides difficile Infection Treatment: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for HSGN-218, a novel therapeutic candidate for the treatment of Clostridioides difficile infection (CDI). While clinical cost-effectiveness data for this compound is not yet available due to its early stage of development, this document aims to project its potential value by comparing its preclinical performance against established CDI treatments. The information is based on published in vitro and in vivo studies.
Introduction to this compound
This compound is a novel trifluoromethylthio-containing N-(1,3,4-oxadiazol-2-yl)benzamide that has demonstrated ultrapotent activity against C. difficile.[1][2][3] Developed by researchers at Purdue University, it represents a potential new class of antibiotics for CDI.[4][5] The primary advantage highlighted in preclinical studies is its high potency and ability to suppress infection recurrence in animal models, a significant challenge with current therapies.[1][2][3]
Comparative Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies, comparing this compound with standard-of-care antibiotics for CDI.
Table 1: In Vitro Potency Against C. difficile Clinical Isolates
| Compound | Minimum Inhibitory Concentration (MIC) Range (μg/mL) | Minimum Inhibitory Concentration (MIC) Range (μM) | Fold Potency vs. Vancomycin (approx.) |
| This compound | 0.003 - 0.03 | 0.007 - 0.07 | 2.5 to 100 times more potent [1] |
| Vancomycin | 0.25 - 1.0 | 0.2 - 0.7 | - |
| Metronidazole | 0.125 - 0.25 | 0.7 - 1.46 | - |
| Fidaxomicin | 0.015 - 0.06 | 0.01 - 0.06 | - |
Data sourced from a study published in the Journal of Medicinal Chemistry.[1][4]
Table 2: In Vivo Efficacy in a Mouse Model of CDI
| Treatment Group | Outcome |
| This compound | Protected mice from CDI recurrence [1][2][3] |
| Vancomycin | Less effective in preventing recurrence compared to this compound[4] |
Further details on the specific recurrence rates were not available in the provided search results.
Table 3: Activity Against Other Bacteria
| Compound | Activity against Vancomycin-Resistant Enterococci (VRE) | Activity against E. coli (Wild-Type) |
| This compound | Potent activity (MICs: 0.06 - 0.125 μg/mL) [1] | Inactive [1] |
| Vancomycin | Inactive | Inactive |
| Metronidazole | Inactive | Inactive |
This selectivity suggests this compound may spare beneficial gut bacteria like E. coli, which is a significant advantage in preventing recurrence.[2][5]
Potential for Cost-Effectiveness
While a formal cost-effectiveness analysis requires clinical trial data and pricing information, the preclinical profile of this compound suggests several avenues for potential cost savings and improved patient outcomes:
-
Reduced Recurrence: CDI recurrence is a major driver of healthcare costs, leading to rehospitalization and the need for more expensive, second-line treatments.[6][7][8] this compound's demonstrated ability to suppress recurrence in animal models is its most promising feature for future cost-effectiveness.[1][2][3]
-
High Potency: The ultrapotent nature of this compound could translate to lower required doses, potentially reducing manufacturing costs and the risk of side effects.[4][5]
-
Microbiome Sparing: By not harming beneficial gut bacteria, this compound could lead to a more rapid and robust recovery of the gut microbiome, which is crucial for preventing CDI recurrence.[2][5]
Established CDI treatments like fidaxomicin and fecal microbiota transplantation (FMT) have been shown to be cost-effective primarily due to their ability to reduce recurrence rates, despite higher upfront costs compared to vancomycin or metronidazole.[6][8][9][10] If this compound's preclinical promise of preventing recurrence holds true in human trials, it could be a highly cost-effective treatment option.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound would be found in the primary research publication in the Journal of Medicinal Chemistry.[2][4] The general methodologies likely included:
-
In Vitro Susceptibility Testing: Standard broth microdilution methods were likely used to determine the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against a panel of C. difficile clinical isolates.
-
Cytotoxicity Assays: To assess the safety of this compound, its toxicity against mammalian colon cells would have been evaluated. The search results indicate it was non-toxic to these cells.[1][2][3]
-
Mouse Model of CDI: A common experimental workflow for evaluating new CDI treatments in vivo involves:
-
Treating mice with a cocktail of antibiotics to disrupt their normal gut flora, making them susceptible to CDI.
-
Challenging the mice with C. difficile spores.
-
Administering the experimental treatment (this compound) or a comparator (e.g., vancomycin) for a defined period.
-
Monitoring the mice for symptoms of CDI and survival.
-
Observing the mice for a period after treatment cessation to assess for disease recurrence.
-
Visualizations
The following diagrams illustrate key concepts related to CDI and the evaluation of new treatments.
Caption: Mechanism of C. difficile toxin-mediated damage to colon cells.
Caption: Experimental workflow for preclinical evaluation of a new CDI drug.
Caption: Logical flow of a cost-effectiveness analysis for CDI treatments.
References
- 1. Ultrapotent Inhibitor of Clostridioides difficile Growth, which Suppresses Recurrence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]
- 3. Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Cost-effectiveness of Treatment Regimens for Clostridioides difficile Infection: An Evaluation of the 2018 Infectious Diseases Society of America Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-Effectiveness Analysis of Six Strategies to Treat Recurrent Clostridium difficile Infection | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cost-Effectiveness of Competing Treatment Strategies for Clostridium difficile Infection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for HSGN-218
For Research Use Only: This document provides guidance on the proper handling and disposal of the novel investigational compound HSGN-218. As this compound has not been fully validated for medical applications, adherence to strict laboratory safety protocols is essential.
Immediate Safety and Handling Precautions
Before handling this compound, all laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound and its subsequent waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.[2] This information is crucial for safe handling, storage, and preparation of solutions.
| Property | Value |
| CAS Number | 2519410-44-5 |
| Molecular Formula | C₁₆H₈Cl₂F₃N₃O₂S |
| Molecular Weight | 434.2 g/mol |
| Solubility in DMF | 30 mg/mL |
| Solubility in DMSO | 30 mg/mL |
| Solubility in Ethanol | 1 mg/mL |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any materials contaminated with it is critical to ensure laboratory and environmental safety. The following step-by-step protocol should be followed:
-
Waste Identification and Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the waste, and have a secure, leak-proof lid.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers closed at all times, except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory, at or near the point of generation.
-
The storage area should have secondary containment, such as a chemical-resistant tray, to contain any potential spills.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for this compound.
-
Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should develop their own specific protocols in accordance with their experimental design and institutional guidelines for handling potent compounds.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
